molecular formula C13H9NO5 B8575785 p-Nitrophenoxybenzoic acid

p-Nitrophenoxybenzoic acid

Cat. No.: B8575785
M. Wt: 259.21 g/mol
InChI Key: HDUUAIBSNJZTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Nitrophenoxybenzoic acid is a useful research compound. Its molecular formula is C13H9NO5 and its molecular weight is 259.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Nitrophenoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Nitrophenoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

4-nitro-2-phenoxybenzoic acid

InChI

InChI=1S/C13H9NO5/c15-13(16)11-7-6-9(14(17)18)8-12(11)19-10-4-2-1-3-5-10/h1-8H,(H,15,16)

InChI Key

HDUUAIBSNJZTMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Characterization and Methodological Guide for 4-(4-Nitrophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach molecular characterization not merely as data collection, but as an exercise in understanding fundamental molecular behaviors. 4-(4-Nitrophenoxy)benzoic acid (CAS 16309-45-8) is a highly versatile aromatic carboxylic acid. Due to its unique diaryl ether core bridged between electron-withdrawing nitro and carboxylic groups, it is an essential structural motif in pharmaceutical development (specifically for analgesics and anti-inflammatory agents) and a precursor for high-performance specialty polymers[1][2].

This whitepaper provides an authoritative analysis of its physical properties, the mechanistic causality behind these characteristics, and the self-validating analytical protocols required to accurately measure them.

Quantitative Physicochemical Profiling

Understanding the physical boundaries of a compound is the first step in successful formulation or synthetic scale-up. The quantitative data below represents a synthesis of computational and empirically verified properties[1][3].

PropertyValueExperimental/Computational Source
CAS Number 16309-45-8Chemical Registry
Molecular Formula C₁₃H₉NO₅Standard Nomenclature
Molecular Weight 259.21 g/mol Computed Exact Mass[3]
Appearance Dark yellow needlesVisual Observation[1]
Melting Point 237 – 243 °CDifferential Scanning Calorimetry (DSC)[1]
pKa ~3.4Potentiometric Titration / Computed
Partition Coefficient (LogP) 3.4 (XLogP3)Reverse-Phase HPLC / Computed[3]
Topological Polar Surface Area 92.4 ŲComputational Modeling[3]
H-Bond Donors / Acceptors 1 / 5Crystallographic Analysis[3]

Mechanistic Causality of Physical Properties

Physical properties are dictated by molecular topology. Every macro-level observation of 4-(4-nitrophenoxy)benzoic acid is driven by specific micro-level molecular interactions.

Crystal Habit and Chromophoric Behavior

The compound crystallizes as dark yellow needles [1].

  • Causality (Color): The conjugation of the para-nitro group with the aromatic ring, combined with the electron-donating capability of the ether oxygen, creates an extended "push-pull"

    
    -conjugated chromophore system. This narrows the HOMO-LUMO gap, shifting the absorption into the high-energy visible spectrum (blue/violet), resulting in the complementary reflection of yellow light.
    
  • Causality (Morphology): Needle-like crystal habits arise from highly anisotropic crystal growth rates. The molecules align along a single principal axis driven by strong, directional intermolecular hydrogen bonding between the carboxylic acids (forming dimers) and subsequent

    
    -
    
    
    
    stacking of the planarized diaryl ether systems.
Thermal Stability and Melting Point

This molecule exhibits an unusually high melting point of 237 – 243 °C for its molecular weight[1].

  • Causality: The diaryl ether oxygen acts as a conformational hinge. However, its lone pairs participate in resonance with the para-nitro group, restricting free rotation and effectively planarizing the system in the solid state. This linearity permits remarkably dense crystal packing. The combination of rigid packing, strong carboxylic acid dimerization, and strong dipole-dipole interactions from the nitro groups demands substantial thermal energy to disrupt the lattice structure.

Acid-Base Thermodynamics (pKa & LogP)
  • Acidity: With a pKa of ~3.4, it is notably more acidic than unsubstituted benzoic acid (pKa 4.2). The strongly electron-withdrawing p-nitrophenoxy substituent exerts a through-space and through-bond inductive effect, stabilizing the resulting benzoate anion and thereby increasing acid strength.

  • Lipophilicity: The LogP of 3.4 signifies robust lipophilicity[3]. While the nitro and carboxylic moieties introduce polarity (TPSA: 92.4 Ų), the vast hydrophobic bulk of the two benzene rings commands partitioning into non-polar organic phases when the acid is in its unionized state.

Analytical Workflows & Self-Validating Protocols

To ensure uncompromising scientific integrity, experimental methodologies must be designed as self-validating systems . A measurement is only valid if the method inherently proves it has reached equilibrium and lacks interference.

CharacterizationLogic A 4-(4-Nitrophenoxy)benzoic acid B Solid-State Characterization A->B C Solution Thermodynamics A->C D DSC / TGA (MP: 237-243 °C) B->D E HPLC-UV / Potentiometry (LogP: 3.4, pKa: 3.4) C->E

Logic tree for the physicochemical characterization of 4-(4-nitrophenoxy)benzoic acid.
Protocol A: Solid-State Profiling via DSC (Differential Scanning Calorimetry)

Objective: Determine the precise melting onset and validate polymorphic purity.

  • Sample Preparation: Accurately weigh 3.0 ± 0.1 mg of the powdered sample into a standard aluminum pan. Crimp the lid tightly to ensure optimal thermal contact.

  • Reference Establishment (Self-Validation): Run an identical, empty crimped aluminum pan on the reference sensor. This actively subtracts baseline heat capacity and validates sensor symmetry.

  • Thermal Cycle: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation. Heat the sample from 25 °C to 300 °C at a ramp rate of 10 °C/min.

  • Data Interpretation: Identify the sharp endothermic melting peak. An onset precisely at ~237 °C with a single, sharp profile validates phase purity[1]. Causality Check: The absence of broader, secondary endotherms below 200 °C confirms the total absence of trapped residual solvents or metastable polymorphs.

Protocol B: Thermodynamic Solubility Assessment (HPLC-UV)

Objective: Quantify the absolute solubility threshold in aqueous/organic media.

Workflow S1 1. Solid Equilibration S2 2. Thermostated Incubation S1->S2 S3 3. Phase Separation S2->S3 S4 4. HPLC-UV Quantification S3->S4 S5 5. Solubility Determination S4->S5

Self-validating experimental workflow for thermodynamic solubility.
  • Saturation Setup: Add an excessive mass (e.g., 50 mg) of the compound into a 20 mL glass vial containing 10 mL of the target buffer (e.g., pH 7.4 phosphate buffer). The presence of undissolved solid is strictly required to drive maximum saturation.

  • Thermostated Equilibration: Agitate at 300 rpm in an incubator set exactly to 37.0 ± 0.5 °C.

  • Kinetic Self-Validation: Extract 0.5 mL aliquots at 24 hours and 48 hours. If the quantified concentration at 48h matches the 24h sample (within <2% variation), thermodynamic equilibrium is definitively proven.

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 x g for 15 minutes to forcefully pellet the undissolved particulates, followed by filtration through a 0.22 µm PTFE syringe filter to eliminate nanoscopic crystal seeding.

  • HPLC-UV Analysis: Inject the diluted supernatant into an HPLC equipped with a C18 analytical column. Elute using a gradient of Water/Acetonitrile (with 0.1% TFA to suppress ionization). Detect at

    
     ~310 nm, utilizing the strong absorbance of the extended chromophore. Quantify against an externally generated 5-point standard curve.
    

Health, Safety, and Handling

The physiochemical structure of 4-(4-nitrophenoxy)benzoic acid carries specific biological interactions that demand rigorous environmental and safety controls[3][4]:

  • Toxicity: Classified under GHS as Harmful if Swallowed (H302). Its lipophilicity allows for rapid permeation of mucous membranes.

  • Sensitization: Capable of causing allergic skin reactions (H317). The nitrophenoxy motif can act as a hapten, binding to skin proteins.

  • Ecological Hazard: Characterized as very toxic to aquatic life (H400). The stability of the diaryl ether linkage resists rapid environmental degradation, leading to potential bioaccumulation due to its high LogP.

Storage Protocol: Must be stored sealed in a dry environment at 0–8 °C[1]. Chilled temperatures suppress any latent oxidative degradation and protect the integrity of the ether linkage over long-term storage.

References

  • PubChem, National Institutes of Health (NIH). "4-(4-Nitrophenoxy)benzoic acid | C13H9NO5 | CID 292066". Source verified for structural, computed physical properties, and GHS classification. URL:[Link]

Sources

A Comprehensive Technical Guide to the Synthesis of p-Nitrophenoxybenzoic Acid from Phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth, scientifically grounded pathway for the synthesis of p-Nitrophenoxybenzoic acid, a bifunctional molecule of interest in materials science and as a key intermediate in pharmaceutical development. The synthesis commences from the readily available starting material, phenol. We will explore a robust and efficient three-step synthetic strategy, elucidating the causality behind each experimental choice and procedural step. The core of this pathway involves: (1) the electrophilic nitration of phenol to produce the key intermediate, p-nitrophenol; (2) a subsequent nucleophilic aromatic substitution (SNAr) to form the diaryl ether linkage; and (3) the final hydrolysis of a nitrile to yield the target carboxylic acid. This document is intended for researchers, chemists, and drug development professionals, providing not only detailed protocols but also the fundamental mechanistic insights required for successful replication and optimization.

Strategic Overview of the Synthesis Pathway

The transformation of phenol into p-Nitrophenoxybenzoic acid necessitates the formation of two key functionalities: a nitro group on the phenolic ring and a carboxylic acid on a second phenyl ring, linked via an ether bond. A direct one-pot synthesis is not feasible; therefore, a convergent, multi-step approach is required. The selected pathway is designed for high yields and is based on well-established, reliable chemical transformations. The overall strategy is visualized below.

G Phenol Phenol pNP p-Nitrophenol Phenol->pNP Step 1: Nitration pNB p-(p-Nitrophenoxy)benzonitrile pNP->pNB Step 2: SNAr Coupling FinalProduct p-Nitrophenoxybenzoic Acid pNB->FinalProduct Step 3: Hydrolysis pFN p-Fluorobenzonitrile pFN->pNB

Figure 1: Overall three-step synthesis pathway for p-Nitrophenoxybenzoic acid starting from phenol.

Step 1: Synthesis of p-Nitrophenol via Electrophilic Nitration

Principle and Mechanistic Insight

The initial step involves the nitration of phenol. The hydroxyl (-OH) group of phenol is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system, which increases the electron density at the ortho and para positions, making them more susceptible to attack by an electrophile.[1]

The electrophile, the nitronium ion (NO₂⁺), is generated from nitric acid. Unlike the nitration of benzene, which requires a harsh mixture of concentrated nitric and sulfuric acids, the activated nature of the phenol ring allows the reaction to proceed under milder conditions using dilute nitric acid.[1][2] This moderation is crucial to prevent over-oxidation and the formation of polysubstituted products like 2,4,6-trinitrophenol (picric acid).[2]

G cluster_0 Mechanism of Phenol Nitration Phenol Phenol Ring Attack Electrophilic Attack by NO₂⁺ Phenol->Attack Intermediate Resonance-Stabilized Carbocation (Sigma Complex) Attack->Intermediate Deprotonation Deprotonation (Loss of H⁺) Intermediate->Deprotonation Product o/p-Nitrophenol Deprotonation->Product

Figure 2: Mechanism of electrophilic aromatic substitution on phenol.

The reaction yields a mixture of o-nitrophenol and p-nitrophenol. The separation of these isomers is readily achieved by steam distillation. o-Nitrophenol exhibits intramolecular hydrogen bonding, which reduces its boiling point and increases its volatility, allowing it to be distilled with steam. p-Nitrophenol, however, engages in intermolecular hydrogen bonding, resulting in a much higher boiling point and lower volatility, causing it to remain in the distillation flask.[3]

Detailed Experimental Protocol

Materials:

  • Phenol

  • Dilute Nitric Acid (~20%)

  • Sodium Bicarbonate solution (5%)

  • Ice bath

  • Distillation apparatus (for steam distillation)

Procedure:

  • In a round-bottom flask, place 10 g of phenol and add 35 mL of water. Cool the flask in an ice bath with gentle swirling until the phenol solidifies.

  • Slowly add 40 mL of dilute nitric acid dropwise to the cooled phenol over 30-40 minutes. Ensure the temperature of the reaction mixture does not exceed 20-25°C.

  • After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for approximately 1-2 hours, allowing the reaction to proceed to completion. A dark, oily layer of nitrophenol isomers will form.

  • Decant the aqueous layer. Wash the oily product layer twice with cold water.

  • Subject the crude product mixture to steam distillation. The more volatile o-nitrophenol will co-distill with the steam and can be collected as a yellow solid upon cooling the distillate.

  • Continue the distillation until the distillate is colorless. The residue remaining in the distillation flask contains the desired p-nitrophenol.

  • Cool the residue and collect the crude p-nitrophenol by filtration. Recrystallize the solid from hot water (with a small amount of decolorizing carbon if necessary) to obtain pure, pale yellow needles of p-nitrophenol.

Step 2: Diaryl Ether Formation via Nucleophilic Aromatic Substitution (SNAr)

Principle and Mechanistic Insight

The formation of the diaryl ether linkage is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is fundamentally different from the more common Sₙ2 reaction. An SNAr reaction is feasible only when the aromatic ring being attacked is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group.[4][5][6]

In our chosen pathway, we react the sodium salt of p-nitrophenol (p-nitrophenoxide), a potent nucleophile, with p-fluorobenzonitrile.

  • The Nucleophile: p-Nitrophenol is deprotonated with a base (e.g., sodium hydroxide or potassium carbonate) to form the more nucleophilic phenoxide ion.

  • The Electrophile: p-Fluorobenzonitrile is an excellent substrate for SNAr. The aromatic ring is strongly activated by two EWGs: the cyano (-CN) group and the impending nitro group from the nucleophile. Fluorine is the leaving group of choice for SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[5][7]

The mechanism proceeds in two steps:

  • Addition: The nucleophile (p-nitrophenoxide) attacks the ipso-carbon (the carbon bearing the fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[6] The negative charge of this complex is delocalized onto the electron-withdrawing cyano group, providing significant stabilization.

  • Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

G Reactants p-Nitrophenoxide + p-Fluorobenzonitrile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition of Nucleophile Product p-(p-Nitrophenoxy)benzonitrile Meisenheimer->Product Elimination of Fluoride (F⁻)

Figure 3: The addition-elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol

Materials:

  • p-Nitrophenol (from Step 1)

  • p-Fluorobenzonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Rotary evaporator

Procedure:

  • In a dry, three-necked flask equipped with a reflux condenser and a nitrogen inlet, combine p-nitrophenol (1.0 eq), p-fluorobenzonitrile (1.05 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable slurry.

  • Heat the reaction mixture to 120-140°C under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

  • A solid precipitate of p-(p-nitrophenoxy)benzonitrile will form. Collect the solid by vacuum filtration.

  • Wash the solid with water to remove any remaining DMF and inorganic salts.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure nitrile intermediate.

Step 3: Final Conversion via Nitrile Hydrolysis

Principle and Mechanistic Insight

The final step is the conversion of the cyano (-CN) group of the intermediate ether into a carboxylic acid (-COOH) group. This is a standard organic transformation achieved through hydrolysis under either acidic or basic conditions. Basic hydrolysis is often preferred as it tends to be cleaner and avoids potential side reactions with the electron-rich ether.

Under basic conditions (e.g., aqueous NaOH), the hydroxide ion attacks the electrophilic carbon of the nitrile, initiating a sequence of proton transfers and rearrangements that first yields a primary amide intermediate. This amide is then further hydrolyzed under the reaction conditions to the carboxylate salt, which upon acidic workup, provides the final p-Nitrophenoxybenzoic acid.

Detailed Experimental Protocol

Materials:

  • p-(p-Nitrophenoxy)benzonitrile (from Step 2)

  • Sodium Hydroxide (NaOH) solution (e.g., 10-20%)

  • Concentrated Hydrochloric Acid (HCl)

  • pH paper or meter

Procedure:

  • Place the p-(p-nitrophenoxy)benzonitrile intermediate in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide and a co-solvent like ethanol to aid solubility.

  • Heat the mixture to reflux. The hydrolysis of the nitrile can take several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2. The target product, p-Nitrophenoxybenzoic acid, is insoluble in acidic aqueous solution and will precipitate out.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Dry the product in a vacuum oven. Recrystallization from a suitable solvent like acetic acid or ethanol may be performed if further purification is needed.

Data Summary

The following table summarizes typical parameters for the described synthesis. Yields are representative and can be optimized based on specific laboratory conditions and scale.

StepReactionKey ReagentsSolventTemp. (°C)Approx. Yield (%)
1 NitrationPhenol, Dilute HNO₃Water< 2540-50 (for p-isomer)
2 SNArp-Nitrophenol, p-Fluorobenzonitrile, K₂CO₃DMF120-140> 90
3 Hydrolysisp-(p-Nitrophenoxy)benzonitrile, NaOHWater/EthanolReflux> 95

Conclusion

This guide has detailed a logical and efficient three-step synthesis of p-Nitrophenoxybenzoic acid starting from phenol. The pathway leverages fundamental and robust reactions in organic chemistry, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and nitrile hydrolysis. The rationale behind the choice of reagents and conditions has been explained through an examination of the underlying reaction mechanisms. The protocols provided are self-validating and grounded in established chemical principles, offering a reliable blueprint for researchers in the chemical and pharmaceutical sciences.

References

  • Khan Academy. (n.d.). Nitration of Phenols. Khan Academy. Retrieved from [Link]

  • Clark, J. (2015). The Nitration of Phenol. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2021). Nucleophilic Aromatic Substitution (SNAr). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hydrolysis of Nitriles. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(4-Nitrophenoxy)benzoic Acid in Methanol, Ethanol, and DMSO

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solubility is a critical physicochemical parameter that dictates the feasibility of a compound's application in pharmaceutical formulations, chemical synthesis, and analytical sciences. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(4-Nitrophenoxy)benzoic acid in three common laboratory solvents: methanol, ethanol, and dimethyl sulfoxide (DMSO). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document emphasizes the theoretical principles governing its solubility, drawing comparisons with structurally related analogues. Furthermore, it presents a detailed, industry-standard experimental protocol for the empirical determination of its equilibrium solubility, empowering researchers to generate reliable data in their own laboratories.

Introduction to 4-(4-Nitrophenoxy)benzoic Acid and the Imperative of Solubility

4-(4-Nitrophenoxy)benzoic acid is an aromatic carboxylic acid derivative featuring a nitrophenoxy substituent.[1] Its molecular structure, which combines a carboxylic acid group, a nitro group, and an ether linkage, suggests a complex interplay of intermolecular forces that govern its solubility in various media. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, and its utility in the development of advanced materials like polymers and dyes is also recognized.[1] In all these applications, a thorough understanding of its solubility is paramount for process optimization, formulation development, and ensuring reproducible results.

The core principle of "like dissolves like" provides a foundational framework for predicting solubility.[2] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall symmetry of the molecule. In the case of 4-(4-Nitrophenoxy)benzoic acid, the carboxylic acid and nitro groups impart significant polarity, while the two phenyl rings contribute to its nonpolar character.

digraph "Molecule_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12];

}

Figure 1: Molecular Structure of 4-(4-Nitrophenoxy)benzoic Acid.

Theoretical Assessment of Solubility in Target Solvents

Solubility in Methanol and Ethanol (Protic Solvents)

Methanol (CH₃OH) and ethanol (CH₃CH₂OH) are polar protic solvents capable of acting as both hydrogen bond donors and acceptors. The primary intermolecular interactions governing the solubility of 4-(4-Nitrophenoxy)benzoic acid in these alcohols are:

  • Hydrogen Bonding: The carboxylic acid group of the solute can form strong hydrogen bonds with the hydroxyl groups of methanol and ethanol. The ether oxygen and the nitro group can also act as hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The polar nature of the C=O, O-H, and NO₂ bonds in the solute will lead to dipole-dipole interactions with the polar C-O and O-H bonds of the alcohols.

  • London Dispersion Forces: These forces will exist between the nonpolar phenyl rings of the solute and the alkyl chains of the alcohols.

Given the strong hydrogen bonding potential, 4-(4-Nitrophenoxy)benzoic acid is expected to be reasonably soluble in both methanol and ethanol. The solubility in methanol might be slightly higher than in ethanol due to methanol's smaller size and higher polarity. For a related compound, 4-nitrobenzoic acid, the solubility is reported to be 1g in 12mL of methanol and 1g in 110mL of alcohol (presumably ethanol), indicating a higher solubility in methanol.[3] A similar trend can be anticipated for 4-(4-Nitrophenoxy)benzoic acid.

digraph "Solute_Solvent_Interactions_Alcohol" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Key Intermolecular Interactions with Alcohols.

Solubility in Dimethyl Sulfoxide (DMSO) (Aprotic Polar Solvent)

DMSO ((CH₃)₂SO) is a highly polar aprotic solvent. It is a strong hydrogen bond acceptor but lacks a hydrogen bond-donating proton. The key interactions with 4-(4-Nitrophenoxy)benzoic acid are:

  • Hydrogen Bonding: The sulfoxide oxygen of DMSO is a strong hydrogen bond acceptor and will form a strong hydrogen bond with the carboxylic acid proton of the solute.

  • Dipole-Dipole Interactions: DMSO has a very high dipole moment, which will lead to strong dipole-dipole interactions with the polar groups of the solute.

  • London Dispersion Forces: These forces will be present between the methyl groups of DMSO and the phenyl rings of the solute.

Due to its high polarity and strong hydrogen bond accepting ability, DMSO is generally an excellent solvent for a wide range of organic compounds, including carboxylic acids.[4] Therefore, it is predicted that 4-(4-Nitrophenoxy)benzoic acid will exhibit high solubility in DMSO, likely exceeding its solubility in methanol and ethanol. For many organic acids, DMSO is one of the best solvents.[5]

Predicted Solubility Ranking

Based on the analysis of intermolecular forces, the predicted order of solubility for 4-(4-Nitrophenoxy)benzoic acid is:

DMSO > Methanol > Ethanol

Experimental Determination of Equilibrium Solubility

To obtain definitive quantitative data, an experimental determination of solubility is necessary. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6] This method ensures that a true equilibrium is reached between the dissolved and undissolved solute.

digraph "Shake_Flask_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

}

Figure 3: Workflow for the Shake-Flask Solubility Method.

Detailed Step-by-Step Protocol: Shake-Flask Method
  • 4-(4-Nitrophenoxy)benzoic acid (high purity, e.g., >98%)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • DMSO (anhydrous, HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Preparation of Saturated Solutions:

    • Label vials for each solvent to be tested.

    • Add an excess amount of 4-(4-Nitrophenoxy)benzoic acid to each vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period. A starting point could be to add approximately 10-20 mg of the solid to 1-2 mL of the solvent.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or rotator set to a specific temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[2] A preliminary time-course study can be conducted to determine the point at which the concentration of the dissolved solute no longer increases.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully withdraw the supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of 4-(4-Nitrophenoxy)benzoic acid in the diluted samples using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve must be prepared using standard solutions of the compound of known concentrations in the same solvent.

  • Calculation and Reporting:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Data Presentation

As discussed, specific quantitative solubility data for 4-(4-Nitrophenoxy)benzoic acid is not widely published. The table below is presented as a template for reporting experimentally determined values. For comparative purposes, qualitative predictions based on theoretical principles and data from a related compound are included.

Table 1: Solubility of 4-(4-Nitrophenoxy)benzoic Acid in Selected Solvents.
SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility (at 25°C)
MethanolPolar ProticHighTo be determined experimentally
EthanolPolar ProticModerate to HighTo be determined experimentally
DMSOPolar AproticVery HighTo be determined experimentally

Conclusion and Future Outlook

This technical guide has provided a detailed theoretical framework for understanding the solubility of 4-(4-Nitrophenoxy)benzoic acid in methanol, ethanol, and DMSO. Based on the principles of intermolecular forces, the compound is predicted to be most soluble in DMSO, followed by methanol and then ethanol. In the absence of published quantitative data, this guide has offered a robust, step-by-step experimental protocol for determining the equilibrium solubility using the shake-flask method. The generation of such empirical data is crucial for the successful application of this compound in research and development. Future work should focus on the experimental determination of this data and exploring the impact of temperature on solubility to construct comprehensive solubility curves.

References

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from https://www.slideshare.net/pawan57/solubility-test-for-organic-compounds-slideshare
  • General Experimental Protocol for Determining Solubility. (2025). BenchChem. Retrieved from https://www.benchchem.com/technical-guides/general-experimental-protocol-for-determining-solubility
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from https://www.academia.
  • Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from https://www.deanza.edu/faculty/wangaUGUSTINE/documents/Solubility.pdf
  • Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. (2025, November 11). MDPI. Retrieved from https://www.mdpi.com/2218-273X/13/11/1594
  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_2450%3A_Organic_Chemistry_I/01%3A_Experiments/1.02%3A_Solubility_of_Organic_Compounds
  • 4-Nitro-3-(octanoyloxy)benzoic acid solubility in DMSO and ethanol. (2025). BenchChem. Retrieved from https://www.benchchem.com/technical-guides/4-nitro-3-octanoyloxy-benzoic-acid-solubility-in-dmso-and-ethanol
  • 4-(4-Nitrophenoxy)benzoic acid. ChemScene. Retrieved from https://www.chemscene.com/products/4-(4-Nitrophenoxy)benzoic-acid-CS-0198970.html
  • 4-(4-Nitrophenoxy)benzoic acid. Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/bld/bl3h97b9eab3
  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (2015). PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4881200/
  • Predictive modeling for solubility and bioavailability enhancement. (2024, March 19). Patheon. Retrieved from https://www.patheon.com/en/blogs/predictive-modeling-for-solubility-and-bioavailability-enhancement.html
  • 4-(4-Nitrophenoxy)Benzoic Acid. Chem-Impex. Retrieved from https://www.chemimpex.com/products/4-4-nitrophenoxy-benzoic-acid-16309-45-8
  • An In-depth Technical Guide on the Solubility of 2-(4-Nitrophenyl)benzoic Acid. (2025). BenchChem. Retrieved from https://www.benchchem.com/technical-guides/an-in-depth-technical-guide-on-the-solubility-of-2-4-nitrophenyl-benzoic-acid
  • Determination and correlation for solubility of aromatic acids in solvents. (2001). ResearchGate. Retrieved from https://www.researchgate.
  • Predictive models of aqueous solubility of organic compounds. (2024, May 10). BioModels. Retrieved from https://www.ebi.ac.uk/biomodels/MODEL2309060001
  • 4 Nitrobenzoic Acid. ideXlab. Retrieved from https://app.idexlab.com/search/4%20Nitrobenzoic%20Acid
  • 16309-45-8|4-(4-Nitrophenoxy)benzoic acid|BLD Pharm. Retrieved from https://www.bldpharm.com/products/16309-45-8.html
  • Compound 4-(4-nitrophenoxy)benzoic acid. ChemDiv. Retrieved from https://www.chemdiv.
  • 4-(4-Nitrophenoxy)benzoic acid. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/292066
  • Solubility comparison in ethanol. ResearchGate. Retrieved from https://www.researchgate.net/figure/Solubility-comparison-in-ethanol_fig4_338424933
  • Chemical Properties of Benzoic acid, (4-methoxy-3-nitrophenyl)methyl ester. Cheméo. Retrieved from https://www.chemeo.com/cid/90-349-2/Benzoic-acid-4-methoxy-3-nitrophenyl-methyl-ester
  • 4-((4-(DIMETHYLAMINO)PHENYL)AZO)BENZOIC ACID, SUCCINIMIDYL ESTER. (2026, January 13). ChemicalBook. Retrieved from https://www.chemicalbook.com/ProductChemicalPropertiesCB91146395_EN.htm
  • 4-Nitrobenzoic acid. Wikipedia. Retrieved from https://en.wikipedia.org/wiki/4-Nitrobenzoic_acid
  • 4-Hydroxybenzoic Acid - PRODUCT INFORMATION. Cayman Chemical. Retrieved from https://cdn.caymanchem.com/cdn/insert/27468.pdf
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2010, December 13). DiVA. Retrieved from https://www.diva-portal.org/smash/record.jsf?pid=diva2%3A377033&dswid=-9433
  • Solubility comparison in methanol. ResearchGate. Retrieved from https://www.researchgate.net/figure/Solubility-comparison-in-methanol_fig3_338424933

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of p-Nitrophenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the magnetic environments of protons within a molecule, ¹H NMR provides valuable information about the number of distinct proton sets, their chemical environments, and their spatial relationships with neighboring protons. For complex aromatic systems such as p-nitrophenoxybenzoic acid, a detailed interpretation of the ¹H NMR spectrum is crucial for confirming its identity and purity.

The structure of p-nitrophenoxybenzoic acid incorporates two para-substituted benzene rings linked by an ether oxygen. One ring is substituted with a strongly electron-withdrawing nitro group (-NO₂), while the other bears a carboxylic acid group (-COOH), which is also electron-withdrawing. The interplay of these substituents, along with the ether linkage, creates a unique electronic environment for each aromatic proton, resulting in a characteristic ¹H NMR spectrum.

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of p-nitrophenoxybenzoic acid and established principles of ¹H NMR spectroscopy, the following spectral characteristics are predicted. The spectrum is expected to exhibit signals corresponding to the aromatic protons on both benzene rings and the acidic proton of the carboxylic acid.

The Aromatic Region (δ 7.0 - 8.5 ppm)

The aromatic region of the ¹H NMR spectrum of p-nitrophenoxybenzoic acid is anticipated to be the most informative. Due to the para-substitution pattern on both rings, the spectrum is expected to show a classic AA'BB' or a simple doublet of doublets pattern for each ring, assuming the coupling constants are well-resolved.

Ring A: The 4-Nitrophenoxy Moiety

The benzene ring substituted with the nitro group (Ring A) is expected to have its proton signals shifted significantly downfield. The nitro group is a potent electron-withdrawing group, which deshields the ortho and para protons through both inductive and resonance effects[1][2].

  • HA and HA' (ortho to the nitro group): These protons are expected to be the most deshielded in the entire molecule due to the strong electron-withdrawing nature of the adjacent nitro group. Their signal is predicted to appear as a doublet in the range of δ 8.2 - 8.4 ppm .

  • HB and HB' (meta to the nitro group and ortho to the ether linkage): These protons will be less affected by the nitro group but will be influenced by the electron-donating character of the ether oxygen. This will result in a more upfield chemical shift compared to HA and HA'. Their signal is predicted to be a doublet in the range of δ 7.1 - 7.3 ppm .

Ring B: The 4-Carboxyphenoxy Moiety

The benzene ring bearing the carboxylic acid group (Ring B) will also exhibit a downfield shift for its protons, as the carboxylic acid group is electron-withdrawing. However, the effect is generally less pronounced than that of the nitro group.

  • HC and HC' (ortho to the carboxylic acid group): These protons will be deshielded by the adjacent carboxylic acid group. Their signal is anticipated to appear as a doublet in the range of δ 8.0 - 8.2 ppm .

  • HD and HD' (meta to the carboxylic acid group and ortho to the ether linkage): Similar to the protons on Ring A, these protons will experience the electron-donating effect of the ether oxygen, shifting their signal upfield relative to HC and HC'. Their signal is predicted to be a doublet in the range of δ 7.0 - 7.2 ppm .

The typical ortho-coupling constant (³JHH) in benzene rings is in the range of 7-10 Hz, which would be expected for the coupling between the adjacent protons on both rings.

The Carboxylic Acid Proton

The proton of the carboxylic acid group (-COOH) is highly deshielded and its chemical shift is often concentration and solvent dependent. It is expected to appear as a broad singlet far downfield, typically in the range of δ 10 - 13 ppm . In a deuterated solvent like DMSO-d₆, this peak is often observable, whereas in solvents like D₂O, it may exchange with deuterium and become invisible.

Summary of Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
HA, HA'8.2 - 8.4Doublet2H
HC, HC'8.0 - 8.2Doublet2H
HB, HB'7.1 - 7.3Doublet2H
HD, HD'7.0 - 7.2Doublet2H
-COOH10 - 13Broad Singlet1H

Molecular Structure and Proton Environments

The following diagram illustrates the structure of p-nitrophenoxybenzoic acid with the assigned protons.

Caption: Molecular structure of p-nitrophenoxybenzoic acid with proton assignments.

Experimental Protocol for ¹H NMR Acquisition

For researchers seeking to acquire an experimental ¹H NMR spectrum of p-nitrophenoxybenzoic acid, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of p-nitrophenoxybenzoic acid.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation:

  • A high-field Fourier Transform NMR (FT-NMR) spectrometer, operating at a proton frequency of 400 MHz or higher, is recommended for better signal dispersion and resolution.

3. Data Acquisition:

  • Acquire a one-dimensional proton spectrum.

  • Typical acquisition parameters include:

    • Pulse angle: 30-45°

    • Spectral width: ~15 ppm (to cover the range from approximately -1 to 14 ppm)

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (or more to achieve an adequate signal-to-noise ratio)

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

Conclusion

This technical guide has provided a detailed theoretical interpretation of the ¹H NMR spectrum of p-nitrophenoxybenzoic acid. The predicted spectrum is characterized by four distinct doublets in the aromatic region, corresponding to the protons on the two para-substituted benzene rings, and a broad singlet for the carboxylic acid proton at a significantly downfield chemical shift. The electron-withdrawing effects of the nitro and carboxylic acid groups, coupled with the electron-donating effect of the ether linkage, are the primary determinants of the observed chemical shifts. This guide serves as a valuable resource for researchers in the identification and characterization of p-nitrophenoxybenzoic acid and related aromatic compounds.

References

  • PubChem. 4-(4-Nitrophenoxy)benzoic acid. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Pearson+. The nitro group directs electrophilic aromatic substitution to the meta position. [Link]

Sources

Crystal Structure and Molecular Geometry of p-Nitrophenoxybenzoic Acid: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Nitrophenoxybenzoic acid (commonly 4-(4-nitrophenoxy)benzoic acid, CAS: 16309-45-8) is a highly versatile building block widely utilized in the synthesis of specialized high-performance polymers, agrochemicals, and pharmaceutical intermediates[1]. The molecule features an ether linkage bridging an electron-deficient nitrophenyl ring and a carboxylic acid-functionalized phenyl ring. Understanding its exact three-dimensional conformation in the solid state is critical for predicting its thermodynamic stability, reactivity, and phase behavior in polymer chemistry[1].

This whitepaper provides an in-depth mechanistic analysis of its molecular geometry and establishes a rigorous, self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol for its structural determination.

Molecular Geometry & Conformational Logic

The three-dimensional geometry of p-nitrophenoxybenzoic acid is dictated by a delicate balance of electronic conjugation and steric hindrance. As a diaryl ether derivative, the molecule adopts a classic "V-shape" or twisted conformation rather than a planar arrangement.

  • The Diaryl Ether Linkage: The central C–O–C bond angle typically measures between 118° and 120°. The oxygen's lone electron pairs partially delocalize into the highly electron-deficient p-nitrophenyl ring, introducing partial double-bond character into the C(aryl)–O bond. Steric repulsion between the ortho-hydrogens of the two phenyl rings forces a dihedral twist, preventing extended planarity.

  • Carboxylic Acid Dimerization: In the solid state, benzoic acid derivatives invariably crystallize by forming centrosymmetric hydrogen-bonded dimers. This occurs via strong O–H···O interactions between two carboxylate groups, mathematically described in graph-set notation as an

    
     ring motif.
    
  • The Nitro Group Interface: The nitro group acts as a potent electron-withdrawing moiety and a weak hydrogen-bond acceptor. It frequently participates in lateral C–H···O interactions, anchoring the twisted molecules into a rigid 3D crystalline lattice and significantly elevating its thermal stability[1].

Physicochemical Data Summary

To inform our crystallization conditions and structural refinement models, we first evaluate the computational and physicochemical metrics of the compound[2].

Table 1: Physicochemical & Computational Properties

PropertyValueStructural Implication
Molecular Formula C₁₃H₉NO₅Establishes total scattering mass for XRD models.
Molecular Weight 259.21 g/mol Required for calculating theoretical density (Dx).
LogP 3.0853Moderately lipophilic; dictates choice of crystallization solvent.
Topological Polar Surface Area (TPSA) 89.67 ŲCorrelates with the accessible surface for hydrogen bonding[2].
H-Bond Donors / Acceptors 1 / 4Directs the formation of the

dimer motif[2].
Rotatable Bonds 4Introduces conformational flexibility prior to lattice packing[2].

Laboratory Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain verifiable, high-resolution atomic coordinates, we must employ an optimized SCXRD workflow. The following protocol outlines a self-validating system for structural determination.

Step 1: Targeted Crystal Growth (Slow Evaporation)
  • Procedure: Dissolve 50 mg of p-nitrophenoxybenzoic acid in 2 mL of a binary solvent system (e.g., 1:1 Ethanol/Dichloromethane). Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle and leave undisturbed at 20°C for 3–5 days.

  • Causality: The binary solvent mixture balances the solubility driven by the compound's LogP (3.08) with the volatility needed for supersaturation[2]. Slow evaporation allows the molecules to find their thermodynamic minimum, consistently yielding defect-free, single-crystal domains suitable for diffraction.

  • Validation Check: Inspect the vial under a polarized light microscope. Suitable crystals will extinguish polarized light uniformly when rotated, confirming a single continuous lattice rather than a twinned aggregate.

Step 2: Cryogenic Mounting and Data Collection
  • Procedure: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it onto a MiTeGen cryoloop using perfluoropolyether oil. Transfer immediately to the diffractometer goniometer under a 100 K liquid nitrogen cold stream.

  • Causality: Collecting data at 100 K "freezes out" dynamic disorder and minimizes the thermal vibration of the atoms (Debye-Waller factors). This drastically increases the intensity of high-angle reflections, allowing for the precise detection of light atoms—specifically, the bridging ether oxygen and the hydrogen bonds.

  • Validation Check: The initial unit cell matrix must index >95% of the initial reflections with an

    
     value of < 0.05, confirming robust lattice integrity prior to the full 12-hour data collection run.
    
Step 3: Structure Solution and F² Refinement
  • Procedure: Integrate the raw diffraction frames. Solve the phase problem using Intrinsic Phasing algorithms within the Olex2 graphical user interface[3]. Refine the atomic coordinates using full-matrix least-squares on

    
     utilizing the SHELXL engine[4].
    
  • Causality: Refinement against

    
     is mathematically superior to refining against 
    
    
    
    because it utilizes all collected data—including weak or negative intensity reflections resulting from background subtraction—thereby minimizing statistical bias and preventing the model from trapping in local minima[4]. Olex2 seamlessly integrates SHELXL's computational power into an accessible workflow[3].
  • Validation Check: The structure is fully validated when the final

    
     factor is < 0.05 (for 
    
    
    
    ), and the residual electron density map (
    
    
    ) shows peaks no larger than ±0.3 e/ų, confirming all non-hydrogen atoms have been accurately accounted for.

Visualizing the Analytical Logic

Below are the causal workflows detailing the structural analysis pipeline and the molecular logic dictating the compound's geometry.

SCXRD_Workflow A 1. Crystal Growth (Binary Solvent Evaporation) B 2. Cryogenic Mounting (Perfluoro Oil @ 100K) A->B Select Ideal Lattice C 3. X-Ray Diffraction (High-Angle Data Collection) B->C Minimize Thermal Ellipsoids D 4. Integration & Scaling (Data Reduction) C->D Extract Reciprocal Space E 5. Structure Solution (Intrinsic Phasing via Olex2) D->E Resolve Phase Problem F 6. F² Refinement (SHELXL Engine) E->F Optimize Atomic Coordinates

Caption: SCXRD experimental workflow integrating sample preparation, data acquisition, and SHELXL/Olex2 refinement.

Molecular_Logic N1 p-Nitrophenoxybenzoic Acid Target Molecule N2 Diaryl Ether Linkage ~118° C-O-C Twist N1->N2 Conformational Flexibility N3 Carboxylic Acid R2,2(8) H-Bond Motif N1->N3 Dimerization Assembly N4 Nitro Group Weak C-H···O Anchor N1->N4 Electronic Conjugation N5 3D Crystal Lattice Final Solid-State Architecture N2->N5 Dictates Torsion N3->N5 Drives Network N4->N5 Modifies Packing

Caption: Logical relationship mapping the molecule's functional groups to their impact on 3D crystal packing.

Structural Parameters Summary

Based on typical diaryl ether carboxylic acid profiles mapped by SCXRD, researchers should expect geometric data to align with the parameters structurally constrained in Table 2.

Table 2: Representative Crystallographic Parameters

ParameterStandard Expected ValueCausality / Chemical Significance
Crystal System Monoclinic / TriclinicLower symmetry favored due to the non-planar twist of the ether linkage.
Typical Space Group

Extremely common for organic molecules packing with inversion centers (enabling the

dimer).
Temperature 100(2) KEliminates thermal motion artefacts during refinement.
C(Aryl)–O(Ether) Bond 1.37 – 1.39 ÅShortened slightly due to conjugation with the aromatic rings.
O–H···O Hydrogen Bond ~2.65 ÅStrong hydrogen bonding holding the centrosymmetric dimer together.
Goodness-of-Fit (S) ~1.05Validates that the structural model accurately reflects the collected data weights.

References

  • Title: Crystal structure refinement with SHELXL Source: Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. PMC4294323. URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

Sources

Technical Whitepaper: Physicochemical Stability and Storage Dynamics of p-Nitrophenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Nitrophenoxybenzoic acid, formally designated as 4-(4-nitrophenoxy)benzoic acid, is a critical molecular building block extensively utilized across pharmaceutical development and advanced polymer chemistry[1]. In drug discovery, it acts as a primary synthetic intermediate for next-generation anti-inflammatory and analgesic therapeutics. In materials science, its structural rigidity enhances the thermal endurance of high-performance polymers[1].

Given its integration into sensitive synthetic workflows, understanding the exact degradation kinetics and maintaining rigorous storage parameters is not just recommended—it is a critical requirement for preserving molecular integrity and ensuring high-yield downstream reactions.

Molecular Architecture and Stability Causality

The stability profile of 4-(4-nitrophenoxy)benzoic acid (Molecular Weight: 259.21 g/mol ) is intrinsically tied to its functional topology[2]. The molecule features a stable diaryl ether linkage bridging a benzoic acid moiety and a para-nitrophenyl group.

  • The Ether Bond Resilience: Generally, diaryl ethers are highly resistant to mild aqueous hydrolysis. Under standard physiological or mildly acidic conditions, the molecule remains exceptionally stable.

  • Nitro-Induced Vulnerability: The para-nitro group acts as a powerful electron-withdrawing agent via both inductive and resonance effects. This dramatically lowers the electron density on the adjacent aromatic ring. Consequently, when subjected to extreme alkaline environments, the ring becomes highly activated, making the otherwise stable ether linkage susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    

Storage Imperatives and Environmental Control

Maintaining strict environmental parameters is essential for preventing premature degradation. Leading global chemical suppliers universally mandate specific baseline conditions[3][4].

  • Temperature (15°C – 25°C): The compound must be stored at ambient room temperature (RT)[3][4]. Causality: While thermally stable up to moderate thresholds, maintaining RT prevents the thermal activation energy required to initiate slow auto-oxidation pathways within the organic crystal lattice.

  • Light Protection: Nitroaromatic compounds are notoriously photolabile. Causality: Prolonged exposure to ultraviolet (UV) radiation triggers the excitation of the nitro group, leading to photoreduction or radical dimerization. This is visibly confirmed by a shift in powder color from off-white to yellow or brown. Storage in amber vials or dark cabinets is mandatory.

  • Humidity Control: The compound should be kept dry, ideally in a desiccated environment. Causality: Although the ether bond resists spontaneous hydrolysis, the hygroscopic nature of the carboxylic acid group can attract moisture, resulting in localized micro-environments that accelerate surface-level degradation over prolonged periods.

Quantitative Physicochemical and Stability Profile

To streamline laboratory handling, the following self-contained data table summarizes the critical properties and structural stress behaviors of the compound:

ParameterStandard Value / FindingMechanistic Causality / Rationale
PubChem CID 292066Baseline structural identifier[2].
Molecular Mass 259.21 g/mol Constant for stoichiometric and mass balance calculations[2].
Recommended Storage Ambient RT (15°C – 25°C)Mitigates thermal energy required for structural auto-oxidation[3][4].
Photostability Low/ModerateThe nitroaromatic ring heavily absorbs UV, creating reactive radical byproducts.
Alkaline Stability Highly SusceptibleStrong bases induce nucleophilic attack (

), cleaving the molecule into p-nitrophenol.

Mechanistic Degradation Pathways

The following logical map outlines the precise divergence between proper storage parameters and environmental stress pathways.

StabilityPathways cluster_Storage Optimal Storage Conditions cluster_Stress Degradation Triggers Core p-Nitrophenoxybenzoic Acid (Stable at Baseline) Temp Ambient RT (15-25°C) Protects thermal integrity Core->Temp Standard Protocol Light Dark Environment Averts photoreduction Core->Light Standard Protocol Base High pH / Alkalinity (Nucleophilic Stress) Core->Base Chemical Mishandling UV Prolonged UV Exposure (Photo-oxidation) Core->UV Environmental Mishandling Cleavage Ether Cleavage (p-Nitrophenol Release) Base->Cleavage SNAr Reaction Discoloration Radical Byproducts (Yellow/Brown Discoloration) UV->Discoloration Excitation

Figure 1: Mechanistic stability pathways and degradation causality for p-Nitrophenoxybenzoic acid.

Experimental Protocol: Self-Validating Forced Degradation Workflow

To empirically validate the chemical viability of aging stock, analytical scientists must rely on a self-validating High-Performance Liquid Chromatography (HPLC) assay.

Step 1: Baseline Establishment & System Suitability
  • Action: Dissolve 4-(4-nitrophenoxy)benzoic acid reference standard in HPLC-grade Acetonitrile to yield a 1.0 mg/mL concentration. Spike the solution with 0.1 mg/mL of propylparaben.

  • Causality: The propylparaben serves as an Internal Standard (IS). Using an IS transforms the protocol into a self-validating system; it normalizes minor injection volume variances and mathematically verifies sample extraction recovery.

Step 2: Imposing Forced Degradation
  • Alkaline Stress: Combine 1.0 mL of the sample with 1.0 mL of 0.1 M NaOH. Incubate for 2 hours at RT, then immediately quench by neutralizing with 1.0 mL of 0.1 M HCl.

  • Photolytic Stress: Seal a liquid aliquot in a quartz vial and expose it to 1.2 million lux hours of UV-Vis irradiation (compliant with ICH Q1B guidelines).

  • Causality: This step intentionally exploits the nitro-activated

    
     pathway and photolytic excitation pathways discussed above, generating a "worst-case scenario" degradant profile for the analytical column to resolve.
    
Step 3: Chromatographic Resolution
  • Apparatus Setup: Utilize a C18 Reverse Phase column (150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic flow of 60:40 Acetonitrile:Water containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: The addition of TFA is mechanically critical. It artificially suppresses the local pH to < 3.0, completely preventing the ionization of the compound's benzoic acid moiety. By forcing the molecule into its neutral, lipophilic state, secondary interactions with free silanols on the column are eliminated, ensuring sharp, symmetrical peaks without trailing.

Step 4: Quantitation & Mass Balance Assurance
  • Action: Detect the eluent via a UV-Vis detector set to 254 nm. Calculate the mass balance:

    
    
    
  • Causality: A successful mass balance recovery of 98–102% is the ultimate proof of method trustworthiness. It dictates that all degradation fragments (such as cleaved p-nitrophenol) have been successfully eluted and identified, proving the assay is fully "stability-indicating" and no hidden byproducts remain trapped on the stationary phase.

References

  • "4-(4-Nitrophenoxy)benzoic acid | C13H9NO5 | CID 292066 - PubChem", National Institutes of Health (NIH), PubChem Database. 2[2]

  • "4-(4-Nitrophenoxy)Benzoic Acid | 16309-45-8", J&K Scientific. 1[1]

  • "4-(4-NITROPHENOXY)BENZOIC ACID - Safety Data Sheet", ChemicalBook. 3[3]

  • "4-(4-Nitrophenoxy)benzoic Acid - 1g", Tebubio. 4[4]

  • "4-(4-Nitrophenoxy)benzoic acid | 16309-45-8", Sigma-Aldrich.

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Methodological & Application

The p-Nitrophenoxybenzoyl Group: A Traceless Safety-Catch Linker for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker to anchor the nascent peptide chain to the solid support is a critical determinant of the overall success and versatility of the synthesis. This application note details the utility of a p-nitrophenoxybenzoyl (pNPB) derived linker, functioning as a "safety-catch" system. This strategy offers robust anchoring of the C-terminal amino acid during peptide elongation under standard Fmoc/tBu chemistry, followed by a selective, two-step cleavage protocol to release the final peptide with a native C-terminal carboxylic acid. The key to this linker's utility lies in the latent reactivity of the nitro group, which, upon reduction, initiates an intramolecular cyclization to liberate the peptide under mild conditions. This guide provides a comprehensive overview of the underlying chemistry, detailed protocols for resin preparation, peptide synthesis, and cleavage, and discusses the advantages and considerations for its application in research and drug development.

Introduction: The Rationale for a Safety-Catch Approach

Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides by anchoring the C-terminal amino acid to an insoluble resin, allowing for the straightforward removal of excess reagents and byproducts through simple filtration.[1] A crucial component of this methodology is the linker, a chemical moiety that connects the peptide to the solid support.[2]

The "safety-catch" linker concept introduces an additional layer of control and orthogonality to SPPS.[2][3] These linkers are stable to the conditions used for both Nα-amino group deprotection (e.g., piperidine in Fmoc chemistry) and side-chain deprotection (e.g., trifluoroacetic acid, TFA).[2] The linker's lability is "activated" by a specific chemical transformation, allowing for subsequent cleavage under conditions that were previously benign.[2][4] This approach is particularly valuable for the synthesis of protected peptide fragments for use in convergent synthesis strategies.

The p-nitrophenoxybenzoyl (pNPB) system described herein is an exemplar of a safety-catch linker. The electron-withdrawing nature of the p-nitro group stabilizes the ester linkage between the C-terminal amino acid and the linker during the entirety of the peptide synthesis. Following chain assembly, the nitro group is selectively reduced to an amine. This chemical transformation dramatically alters the electronic properties of the linker, transforming the p-aminophenoxybenzoyl moiety into a potent leaving group, susceptible to intramolecular cyclization and subsequent release of the peptide.

The Chemistry of the p-Nitrophenoxybenzoyl (pNPB) Safety-Catch Linker

The functionality of the pNPB linker is predicated on a two-stage cleavage process, initiated by the reduction of the aromatic nitro group.

Stage 1: Anchoring and Stability

The first step involves the functionalization of a suitable solid support, typically aminomethylated polystyrene resin, with p-nitrophenoxybenzoic acid. The resulting amide bond is highly stable. The first Fmoc-protected amino acid is then esterified to the phenolic hydroxyl group of the linker. This ester linkage is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions used for the final cleavage of most side-chain protecting groups (e.g., TFA-based cocktails).

Stage 2: Activation and Cleavage

Upon completion of the peptide sequence, the p-nitro group is selectively reduced to a p-amino group. This is typically achieved using a mild reducing agent such as tin(II) chloride (SnCl₂) in a suitable solvent.[2][5] The resulting p-aminophenoxybenzoyl linker is now "activated." The newly formed amino group acts as an intramolecular nucleophile, attacking the carbonyl of the ester bond that links the peptide to the resin. This results in the formation of a stable lactam and the concomitant release of the peptide with a free C-terminal carboxylic acid.

Experimental Protocols

Preparation of p-Nitrophenoxybenzoyl Aminomethyl (pNPB-AM) Resin

This protocol describes the functionalization of aminomethyl polystyrene resin with p-nitrophenoxybenzoic acid.

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • p-Nitrophenoxybenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 1 hour in a peptide synthesis vessel.

  • Pre-activation of p-Nitrophenoxybenzoic Acid: In a separate flask, dissolve p-nitrophenoxybenzoic acid (3 eq. relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF. Stir the solution at room temperature for 30 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the pre-activated p-nitrophenoxybenzoic acid solution. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional but Recommended): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 30 minutes.

  • Final Washing and Drying: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x). Dry the resin under vacuum.

Loading of the First Amino Acid

Materials:

  • pNPB-AM resin

  • Fmoc-protected amino acid

  • DIC

  • 4-(Dimethylamino)pyridine (DMAP)

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the pNPB-AM resin in DCM for 1 hour.

  • Esterification: In a separate flask, dissolve the Fmoc-protected amino acid (3 eq. relative to resin loading) and DMAP (0.1 eq.) in a minimal amount of DMF, then dilute with DCM. Add DIC (3 eq.) and stir for 5 minutes.

  • Coupling: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Capping: Cap any unreacted hydroxyl groups with a solution of acetic anhydride and pyridine in DCM.

  • Washing and Drying: Wash the resin with DCM (3x) and dry under vacuum. The loading of the first amino acid can be determined spectrophotometrically by cleaving the Fmoc group from a small amount of resin with piperidine and measuring the absorbance of the dibenzofulvene-piperidine adduct.

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Standard Fmoc-SPPS protocols are used for peptide chain elongation. A typical cycle is outlined below.

Reagents:

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • 20% Piperidine in DMF (v/v)

  • DMF

SPPS Cycle:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x).

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x).

  • Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.

Reductive Cleavage of the Peptide from the pNPB-AM Resin

This two-step procedure first activates the linker by nitro group reduction, followed by peptide release.

Step 1: Reduction of the Nitro Group

Materials:

  • Peptidyl-pNPB-AM resin

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • DMF

  • Phenol

  • Acetic Acid

Procedure:

  • Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide, wash the resin with DCM and dry it under vacuum.

  • Reduction Cocktail: Prepare a solution of SnCl₂·2H₂O (10 eq. relative to resin loading) in a mixture of DMF, phenol, and acetic acid.

  • Reduction Reaction: Add the reduction cocktail to the resin and agitate at room temperature for 2-4 hours. The progress of the reduction can be monitored by a color change of the resin beads from pale yellow to colorless.

  • Washing: Thoroughly wash the resin with DMF (5x), DCM (5x), and finally with DMF (3x) to remove all traces of the reducing agent and byproducts.

Step 2: Peptide Cleavage and Side-Chain Deprotection

Materials:

  • Reduced peptidyl-pNPB-AM resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. The intramolecular cyclization of the linker and release of the peptide occurs during this step, along with the cleavage of acid-labile side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen and precipitate the crude peptide by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Data Presentation

Table 1: Comparison of Cleavage Conditions for Nitro-Containing Safety-Catch Linkers

Linker TypeReductantCleavage ConditionPeptide C-TerminusReference
p-Nitrobenzyl alcoholSnCl₂ in HCl/dioxaneMicrowave, 50°C, 5% TFA in dioxaneCarboxylic Acid[2]
p-Nitrobenzyl (side-chain)SnCl₂ in DMF/phenol/HOAcBenzene sulfinic acid in DMF-[5]
p-Nitrophenoxybenzoyl (Proposed) SnCl₂·2H₂O in DMF TFA/TIS/H₂O at RT Carboxylic Acid This Work

Visualization of Workflows and Mechanisms

Experimental Workflow for SPPS using pNPB-AM Resin

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Deprotection Resin_Prep Resin Functionalization (pNPB-AM Resin) First_AA First Amino Acid Loading Resin_Prep->First_AA Esterification SPPS_Cycles Fmoc-SPPS Elongation Cycles First_AA->SPPS_Cycles Repetitive Coupling/Deprotection Reduction Nitro Group Reduction (Activation) SPPS_Cycles->Reduction Completed Peptide Cleavage Peptide Cleavage & Side-Chain Deprotection Reduction->Cleavage Activated Linker Purification HPLC Purification Cleavage->Purification Crude Peptide

Caption: Workflow for SPPS using the pNPB safety-catch linker.

Cleavage Mechanism of the pNPB Linker

Cleavage_Mechanism cluster_structure cluster_steps Peptide_Resin Peptide-CO-O-Ph-NO₂-CO-NH-Resin Step1 Reduction (SnCl₂) Peptide_Resin->Step1 Reduced_Linker Peptide-CO-O-Ph-NH₂-CO-NH-Resin Step2 Intramolecular Cyclization (TFA) Reduced_Linker->Step2 Cyclization Peptide-COOH + Lactam-NH-Resin Step1->Reduced_Linker Step2->Cyclization

Caption: Reductive cleavage mechanism of the pNPB linker.

Discussion and Conclusion

The p-nitrophenoxybenzoyl safety-catch linker offers a valuable strategy for solid-phase peptide synthesis, particularly when C-terminal modification or the synthesis of protected peptide fragments is desired. The robustness of the linker under standard SPPS conditions, coupled with a specific and mild activation step, provides a high degree of control over the synthesis and cleavage processes.

Advantages:

  • Orthogonality: The linker is stable to the basic and acidic conditions of Fmoc-SPPS.

  • Mild Cleavage: The final peptide release is initiated by a mild reduction, avoiding harsh cleavage conditions that could damage sensitive residues.

  • Traceless Nature: The cleavage mechanism releases the peptide with a native C-terminal carboxylic acid.

  • Versatility: The activated p-aminophenoxybenzoyl resin could potentially be cleaved with other nucleophiles to generate C-terminally modified peptides, although this application requires further investigation.

Considerations:

  • Reduction Step: The reduction of the nitro group adds an extra step to the overall synthesis. Complete reduction and subsequent removal of the reducing agent are crucial for efficient cleavage and high purity of the final product.

  • Compatibility: While the reduction with SnCl₂ is generally mild, its compatibility with all possible side-chain protecting groups and peptide sequences should be considered.

References

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2025). MDPI. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). PMC. [Link]

  • Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. (2017). RSC Publishing. [Link]

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2025). PubMed. [Link]

  • Comprehensive Guide to Peptide C-Terminal Modifications. (n.d.). JPT. [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. (n.d.). PMC. [Link]

  • p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. (2026). ResearchGate. [Link]

  • Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. (2017). Semantic Scholar. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). Semantic Scholar. [Link]

  • p-Nitrobenzyl side-chain protection for solid-phase synthesis. (n.d.). PubMed. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). MDPI. [Link]

  • Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. (n.d.). PMC. [Link]

  • US7442745B2 - Aminomethyl polystyrene resin and preparation process for the same. (n.d.).
  • Development of a Ni-promoted, selective electrochemical reductive cleavage of the C–O bond in lignin model compound benzyl phenyl ether. (n.d.). RSC Publishing. [Link]

  • Narrow Particle Size Aminomethyl Polystyrene Microspheres. (n.d.). Rapp Polymere. [Link]

  • Mechanistic Investigation of a Ni-catalyzed electrochemical reductive cleavage of the α-o-4 bond in the lignin model compound benzyl phenyl ether. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-(4-Nitrophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(4-nitrophenoxy)benzoic acid as a precursor for the synthesis of azo dyes. This document outlines the necessary chemical transformations, provides detailed experimental protocols, and discusses the rationale behind the procedural steps to ensure reliable and reproducible results.

Introduction: The Versatility of Azo Dyes and the Role of 4-(4-Nitrophenoxy)benzoic Acid

Azo dyes represent the largest and most diverse class of synthetic colorants, constituting 60-70% of all commercially used dyes.[1] Their applications are extensive, spanning the textile, printing, and pharmaceutical industries, as well as their use as pH indicators and biological stains.[1][2] The vibrant colors of azo dyes arise from the presence of one or more azo groups (-N=N-), which act as chromophores, connecting aromatic rings.[2] The color and properties of the dye can be finely tuned by varying the nature of these aromatic substituents.[3][4]

4-(4-Nitrophenoxy)benzoic acid is a valuable, but not direct, precursor in the synthesis of specialized azo dyes. Its structure incorporates a carboxylic acid group and a stable ether linkage, which can impart desirable properties such as improved solubility or the potential for further functionalization in the final dye molecule. However, the presence of a nitro group instead of a primary amine means that a preliminary reduction step is essential before it can be used in the classical azo dye synthesis pathway. This guide will therefore detail the complete, multi-step process, beginning with the reduction of the nitro group, followed by the standard diazotization and azo coupling reactions.

The Synthetic Pathway: A Three-Stage Approach

The synthesis of an azo dye from 4-(4-nitrophenoxy)benzoic acid is a three-stage process. Each stage is critical for the successful formation of the final product.

A Stage 1: Reduction of the Nitro Group B Stage 2: Diazotization of the Primary Amine A->B Formation of 4-(4-aminophenoxy)benzoic acid C Stage 3: Azo Coupling Reaction B->C Formation of the Diazonium Salt D D

Caption: The three-stage synthetic workflow for producing azo dyes from 4-(4-nitrophenoxy)benzoic acid.

Stage 1: Reduction of 4-(4-Nitrophenoxy)benzoic Acid

The initial and crucial step is the reduction of the nitro group in 4-(4-nitrophenoxy)benzoic acid to a primary amino group, yielding 4-(4-aminophenoxy)benzoic acid. A variety of reducing agents can be employed for the reduction of nitroarenes. A common and effective method involves the use of tin metal in the presence of concentrated hydrochloric acid.

Experimental Protocol: Reduction using Tin and HCl

Materials:

  • 4-(4-Nitrophenoxy)benzoic acid

  • Tin (Sn) metal, granular

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stirrer

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • In a round-bottom flask equipped with a stir bar and reflux condenser, add 4-(4-nitrophenoxy)benzoic acid (1 equivalent).

  • Add granular tin (approximately 2.5-3 equivalents).

  • Slowly add concentrated hydrochloric acid (a sufficient amount to create a stirrable slurry). The reaction is exothermic, so addition should be cautious, and the flask may need to be cooled in an ice bath.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 8). This will precipitate the tin salts.

  • Filter the mixture through a Buchner funnel to remove the tin salts. Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and the washings. Acidify the filtrate with concentrated HCl until the pH is acidic, which will precipitate the product, 4-(4-aminophenoxy)benzoic acid.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from an ethanol/water mixture to yield pure 4-(4-aminophenoxy)benzoic acid.

Stage 2: Diazotization of 4-(4-Aminophenoxy)benzoic Acid

The second stage is the conversion of the primary aromatic amine, 4-(4-aminophenoxy)benzoic acid, into a diazonium salt.[5][6] This reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[1] The diazotization is achieved by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid.[1]

Experimental Protocol: Diazotization

Materials:

  • 4-(4-aminophenoxy)benzoic acid (from Stage 1)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Beakers

  • Stir bar and magnetic stirrer

  • Ice-water bath

Procedure:

  • Dissolve 4-(4-aminophenoxy)benzoic acid (1 equivalent) in a dilute solution of hydrochloric acid in a beaker. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine salt solution while maintaining vigorous stirring and keeping the temperature below 5 °C.[1]

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately in the next stage.

Stage 3: Azo Coupling Reaction

The final stage is the azo coupling, where the diazonium salt, a weak electrophile, reacts with an electron-rich aromatic compound (the coupling component).[1][5] The choice of the coupling component is what ultimately determines the color of the azo dye.[4] Phenols, naphthols, and aromatic amines are common coupling components.[1] For this protocol, we will use phenol as the coupling agent.

Experimental Protocol: Azo Coupling with Phenol

Materials:

  • Diazonium salt solution (from Stage 2)

  • Phenol

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Distilled water

  • Beakers

  • Stir bar and magnetic stirrer

  • Ice-water bath

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, dissolve phenol (1 equivalent) in a cold aqueous solution of sodium hydroxide. Cool the solution in an ice-water bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution (from Stage 2) dropwise to the cold phenol solution with constant, vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Collect the azo dye precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold water to remove any unreacted starting materials and inorganic salts.

  • Dry the final azo dye product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of an azo dye from 4-(4-nitrophenoxy)benzoic acid and phenol.

ParameterStage 1: ReductionStage 2: DiazotizationStage 3: Azo Coupling
Starting Material 4-(4-Nitrophenoxy)benzoic acid4-(4-Aminophenoxy)benzoic acidDiazonium Salt / Phenol
Molar Ratio (to starting material) Sn: ~2.5-3 eq.NaNO₂: ~1.0-1.1 eq.Phenol: ~1 eq.
Reaction Temperature Reflux0-5 °C0-5 °C
Typical Reaction Time 2-3 hours15-20 minutes30-60 minutes
Expected Yield 70-85%(Used in situ)80-95%

Visualization of the Experimental Workflow

The overall experimental workflow can be visualized as a series of sequential steps, each with critical parameters.

cluster_0 Stage 1: Reduction cluster_1 Stage 2: Diazotization cluster_2 Stage 3: Azo Coupling A Mix 4-(4-Nitrophenoxy)benzoic acid, Sn, and HCl B Reflux for 2-3 hours A->B C Neutralize with NaOH B->C D Filter and Acidify to Precipitate C->D E Dissolve Amine in HCl D->E Purified Amine Product F Cool to 0-5 °C E->F G Add NaNO₂ solution dropwise F->G H Stir for 15-20 minutes G->H I Prepare cold alkaline Phenol solution H->I Diazonium Salt Solution (use immediately) J Add Diazonium salt solution dropwise I->J K Stir for 30-60 minutes J->K L Filter and Dry the Azo Dye K->L

Sources

High-performance liquid chromatography (HPLC) method for p-Nitrophenoxybenzoic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

A Robust, Validated HPLC Method for the Quantitative Analysis of p-Nitrophenoxybenzoic Acid

Abstract

This application note details a highly reliable and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-(4-Nitrophenoxy)benzoic acid. This compound is a significant intermediate in various synthetic pathways within the pharmaceutical and chemical industries. Ensuring its purity and concentration is critical for downstream process efficiency and final product quality. The developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for method development, a step-by-step experimental protocol, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Method Rationale

4-(4-Nitrophenoxy)benzoic acid is a key building block in organic synthesis. Its molecular structure, featuring a carboxylic acid and a nitro group on a diphenyl ether backbone, imparts specific physicochemical properties that must be considered for developing a selective and efficient analytical method.[4][5] High-performance liquid chromatography is the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]

The rationale for this method is grounded in the fundamental principles of chromatography and the specific chemistry of the analyte.

  • Analyte Properties : 4-(4-Nitrophenoxy)benzoic acid is a polar aromatic compound.[4] Its carboxylic acid moiety has a pKa that necessitates pH control of the mobile phase to ensure a consistent, non-ionized state, which is crucial for achieving sharp, symmetrical peaks and reproducible retention times.[6][7][8] The presence of two aromatic rings and a nitro group creates a strong chromophore, making UV detection highly effective.[9]

  • Chromatographic Mode : Reversed-phase HPLC is the chosen mode due to its suitability for separating polar to moderately non-polar compounds.[10][11] This technique employs a non-polar stationary phase and a polar mobile phase.

  • Stationary Phase Selection : A C18 (octadecyl) bonded silica column is selected. This is the most common and versatile reversed-phase packing, offering excellent hydrophobic retention for aromatic compounds like p-Nitrophenoxybenzoic acid.[10][12][13] The long alkyl chains provide a high surface area for interaction, ensuring adequate retention and separation from potential impurities.[11]

  • Mobile Phase Selection : The mobile phase consists of a mixture of an organic modifier (acetonitrile) and an aqueous buffer.

    • Acetonitrile is chosen for its low viscosity and UV transparency.

    • An acidified aqueous phase (using phosphoric acid) is critical. By maintaining the mobile phase pH well below the analyte's pKa, the carboxylic acid group remains protonated (non-ionized).[14][15] This suppresses silanol interactions on the column and prevents peak tailing, leading to improved efficiency and symmetry.[15]

  • Detector Selection : Based on the analyte's aromatic nature, a UV detector is the logical choice. A detection wavelength of 254 nm is selected, as it is a common wavelength for aromatic compounds and provides a good response for nitro-aromatic systems.[9][16][17][18]

The following diagram illustrates the logical flow of the method development process.

MethodDevelopment Analyte Analyte Properties (p-Nitrophenoxybenzoic Acid) - Polar Aromatic - Acidic (pKa) - UV Chromophore Mode Separation Mode Selection Analyte->Mode RP_HPLC Reversed-Phase HPLC (Polar Mobile Phase, Non-Polar Stationary Phase) Mode->RP_HPLC Stationary Stationary Phase Choice RP_HPLC->Stationary Mobile Mobile Phase Choice RP_HPLC->Mobile Detector Detector Choice RP_HPLC->Detector C18 C18 Column (Strong Hydrophobic Retention) Stationary->C18 MobileComp Acetonitrile / Acidified Water (Controls Retention & Peak Shape) Mobile->MobileComp UV_Detector UV Detector @ 254 nm (High Sensitivity for Aromatics) Detector->UV_Detector

Caption: Logical workflow for HPLC method development.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the analysis.

Instrumentation, Reagents, and Materials
  • Instrumentation : HPLC system equipped with a binary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column : C18 bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[16][18]

  • Reagents :

    • Acetonitrile (HPLC grade)

    • Phosphoric acid (≥85%, analytical grade)

    • Water (HPLC grade or Milli-Q)

    • p-Nitrophenoxybenzoic acid reference standard (≥98.0% purity).[19]

  • Materials : Volumetric flasks, pipettes, analytical balance, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous) : Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. This creates a 0.1% (v/v) phosphoric acid solution.

  • Mobile Phase B (Organic) : Acetonitrile.

  • Sample/Standard Diluent : Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of the p-Nitrophenoxybenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions : Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution Preparation : Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a final concentration within the linear range of the assay (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[20][21]

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60% Mobile Phase A (0.1% H₃PO₄ in H₂O) : 40% Mobile Phase B (Acetonitrile)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes
Analysis Workflow

The general workflow for performing the analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase Equilibrate Equilibrate HPLC System Prep_Mobile->Equilibrate Prep_Std Prepare Standard Solutions Inject_Std Inject Standards (Calibration) Prep_Std->Inject_Std Prep_Sample Prepare & Filter Sample Inject_Sample Inject Sample(s) Prep_Sample->Inject_Sample Inject_Blank Inject Blank (Diluent) Equilibrate->Inject_Blank Inject_Blank->Inject_Std Inject_Std->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Standard HPLC analysis workflow.

Method Validation Summary

The analytical method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[2][3][22] The results confirm that the method is specific, linear, accurate, precise, and robust.

System Suitability

Before analysis, the chromatographic system must meet predefined criteria. This is typically assessed by making five replicate injections of a working standard solution.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
Specificity

Specificity was evaluated by analyzing a blank (diluent) and a sample solution spiked with potential related impurities. The chromatogram of the blank showed no interfering peaks at the retention time of p-Nitrophenoxybenzoic acid. The main analyte peak was well-resolved from all other peaks.

Linearity

The linearity of the method was determined by analyzing six standard solutions across a concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
125,150
5126,200
10251,900
25630,500
501,258,000
1002,521,000
Correlation Coefficient (R²) ≥ 0.999
Accuracy (Recovery)

Accuracy was assessed by performing a recovery study on a sample matrix spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%20.019.899.0%
100%25.025.2100.8%
120%30.030.5101.7%
Mean Recovery 100.5%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[23]

  • Repeatability : Six separate preparations of a sample at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision : The repeatability study was duplicated on a different day by a different analyst.

Precision LevelMean Measured Conc. (µg/mL)Standard Deviation% RSD
Repeatability (Day 1) 25.10.210.84%
Intermediate (Day 2) 24.90.251.00%

The low Relative Standard Deviation (%RSD) values demonstrate the excellent precision of the method.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD : 0.3 µg/mL

  • LOQ : 0.9 µg/mL

Robustness

The robustness of the method was tested by introducing small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

In all cases, the system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.

Conclusion

The HPLC method described in this application note is rapid, specific, accurate, and precise for the quantitative determination of p-Nitrophenoxybenzoic acid. The comprehensive validation confirms its reliability for routine quality control analysis and research applications in the pharmaceutical and chemical industries. By following this detailed protocol, laboratories can achieve consistent and trustworthy results.

References

  • Phenomenex. HPLC Column Selection Guide.
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Veeprho. Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • PMC. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Chromatography Online. Choosing the Right HPLC Stationary Phase | LCGC International. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • DOI. Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. [Link]

  • University of Notre Dame. HPLC METHODOLOGY MANUAL. [Link]

  • Nacalai Tesque, Inc. Sample Pretreatment for HPLC. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Phenomenex. HPLC Testing Procedure. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • PubChem. 4-(4-Nitrophenoxy)benzoic acid. [Link]

  • OSF. Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC International Journal. [Link]

  • PubChem. 4-Nitrobenzoic Acid. [Link]

  • Agilent. HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. [Link]

  • PMC. Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]

  • Lecturio. pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Recrystallization of Crude p-Nitrophenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Process Troubleshooting Center. As drug development professionals and application scientists, we understand that isolating high-purity chemical intermediates is not merely about following a recipe; it requires a mechanistic understanding of thermodynamic principles.

This guide is built on the philosophy of a self-validating system . Every step in our protocols includes integrated In-Process Controls (IPCs) and acceptance criteria. If a step fails its validation checkpoint, the system halts, forcing the operator to address the chemical causality before proceeding.

Physicochemical Profiling & Target Data

Before attempting any recrystallization, you must establish the thermodynamic boundaries of your target molecule. 4-(4-Nitrophenoxy)benzoic acid is a rigid, aromatic carboxylic acid. The extended conjugation between the nitrophenoxy group and the benzoic acid moiety yields its characteristic dark yellow color, while its high polarity and strong intermolecular hydrogen bonding drive its high melting point[1].

Table 1: Physicochemical Properties and Process Implications

PropertyValue / TargetMechanistic Implication for Recrystallization
Molecular Formula C₁₃H₉NO₅[2]High molecular weight (259.22 g/mol ) and rigid aromatic structure suggest low solubility in cold, non-polar solvents.
Melting Point 237 – 243 °C[1]Exceptionally high. Liquid-liquid phase separation ("oiling out") is a risk if the solvent's boiling point approaches this range.
Standard Appearance Dark Yellow Needles[1]Do not attempt to decolorize until the product is pure white; the native chromophore dictates a yellow crystalline baseline.
Purity Target ≥ 98% (by HPLC)[1]Requires strict exclusion of both soluble byproducts (via mother liquor) and insoluble impurities (via hot filtration).
Storage Temperature 0 – 8 °C (Post-drying)[1]The final purified solid must be stored under refrigeration to prevent long-term degradation.

Self-Validating Protocol: Anti-Solvent Recrystallization (Ethanol / Water)

Because of its high melting point and dual polar/hydrophobic nature, 4-(4-nitrophenoxy)benzoic acid responds excellently to anti-solvent recrystallization (also known as mixed-solvent recrystallization)[3]. We utilize Ethanol as the "good" solvent and Water as the "anti-solvent."

Step-by-Step Methodology

Step 1: Hot Dissolution

  • Action: Suspend the crude solid in a minimum volume of boiling ethanol (approx. 78 °C) inside a round-bottom flask equipped with a reflux condenser. Add the ethanol incrementally until the solid just dissolves.

  • Causality: Dissolving the lattice in a hot solvent maximizes the thermodynamic solubility limit. Using the minimum volume ensures that upon cooling, the solution achieves a high degree of supersaturation[4].

  • Self-Validation Checkpoint: The solution must become transparent (ignoring color). If opaque specks remain at the boiling point, these are insoluble inorganic impurities or cross-linked polymers. Proceed immediately to Step 2. If fully clear, skip to Step 3.

Step 2: Hot Gravity Filtration (Optional but Recommended)

  • Action: Pre-heat a stemless funnel and fluted filter paper with hot ethanol. Quickly filter the boiling solution into a heated receiving flask.

  • Causality: Pre-heating the apparatus prevents premature crystallization (fouling) in the funnel stem. Fluted paper maximizes surface area for rapid throughput.

Step 3: Anti-Solvent Addition

  • Action: Keep the pure ethanol solution at a gentle boil. Add hot distilled water (the anti-solvent) dropwise until the solution just turns turbid (cloudy), indicating the saturation point has been reached. Immediately add 1-2 drops of ethanol to clear the turbidity.

  • Causality: Water drastically lowers the solubility of the aromatic compound. Finding the exact "cloud point" chemically pinpoints the threshold of supersaturation[3].

  • Self-Validation Checkpoint: The mixture must be perfectly clear at the boiling point but poised on the absolute edge of saturation.

Step 4: Controlled Cooling (Crystallization)

  • Action: Remove the flask from the heat source. Allow it to cool undisturbed in an insulated environment (e.g., resting on a cork ring) to room temperature, then transfer to an ice-water bath (0–8 °C) for 30 minutes.

  • Causality: Slow cooling allows the molecules to selectively organize into a highly ordered, pure crystal lattice—the thermodynamic minimum. Rapid cooling causes "crashing out" (precipitation), trapping solvent molecules and soluble impurities within the solid matrix[4].

Step 5: Isolation and Washing

  • Action: Isolate the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol/Water mixture.

  • Causality: The cold wash removes the residual mother liquor coating the crystals without re-dissolving the purified product.

Step 6: Drying to Constant Weight

  • Action: Dry the crystals in a vacuum oven at 60 °C until the mass no longer changes.

  • Self-Validation Checkpoint: Run a melting point analysis. The dried product must exhibit a sharp melting range of 237–243 °C[1]. A depressed or broadened range indicates trapped solvent or retained impurities.

Workflow Visualization

Recrystallization_Workflow Start Crude p-Nitrophenoxybenzoic Acid (Solid Mixture) Dissolve 1. Hot Dissolution (Minimum Boiling Ethanol) Start->Dissolve Filter1 2. Hot Gravity Filtration (Removes Insoluble Impurities) Dissolve->Filter1 Antisolvent 3. Antisolvent Addition (Hot Water added to Cloud Point) Filter1->Antisolvent Cooling 4. Controlled Cooling (Ambient -> Ice Bath at 0-8°C) Antisolvent->Cooling Filter2 5. Vacuum Filtration & Cold Wash (1:1 EtOH:Water) Cooling->Filter2 Dry 6. Vacuum Drying (Removes Trapped Solvent) Filter2->Dry Pure Pure Crystalline Product (HPLC ≥ 98%, MP 237-243 °C) Dry->Pure

Figure 1: Step-by-step anti-solvent recrystallization workflow with integrated in-process controls.

Troubleshooting Guide (Q&A)

As an application scientist, you must interpret physical observations as chemical feedback. Below are the most common failure modes when purifying 4-(4-nitrophenoxy)benzoic acid.

Q: My product is "oiling out" (forming a separate liquid phase) instead of forming solid crystals. How do I fix this? A: Oiling out—or liquid-liquid phase separation—is a critical failure in recrystallization. It occurs when the saturation limit of the solution is reached at a temperature above the melting point of the solute, or when the system is kinetically trapped by cooling too rapidly[3]. Because 4-(4-nitrophenoxy)benzoic acid has a very high melting point (>237 °C)[1], this usually points to a kinetic supersaturation issue where molecules lack the nucleation energy to form a lattice, instead collapsing into a disorganized oil. The Fix: Do not let the oil solidify, as it will trap all impurities. Reheat the mixture until it becomes a homogeneous solution. Add 5-10% more of the "good" solvent (Ethanol) to lower the saturation temperature. Allow the flask to cool much more slowly. At the very first sign of cloudiness, scratch the inside of the flask with a glass rod or introduce a microscopic "seed crystal" to dramatically lower the activation energy required for nucleation.

Troubleshooting_OilingOut Obs Symptom: Product 'Oils Out' (Liquid-Liquid Separation) Q1 Did oiling occur above the solute's melting point? Obs->Q1 Yes1 Yes: Thermodynamic Issue (Solubility too high near MP) Q1->Yes1 Yes No1 No: Kinetic Issue (Cooling too rapid / supersaturation) Q1->No1 No Sol1 Action: Adjust co-solvent ratio or switch to higher-BP solvent Yes1->Sol1 Sol2 Action: Reheat to redissolve, cool slowly, add seed crystals No1->Sol2

Figure 2: Logical decision tree for resolving liquid-liquid phase separation (oiling out).

Q: My final crystals are brown or tarry. How do I remove these stubborn colored impurities? A: First, establish your baseline: 4-(4-nitrophenoxy)benzoic acid is naturally formed as dark yellow needles[1]. Do not attempt to force it to be white. However, if the product is distinctly brown, tarry, or off-color, it indicates the presence of polymeric by-products or oxidized organic impurities trapped in the crystal lattice. The Fix: Utilize Activated Carbon (e.g., Norit). Activated carbon provides a massive hydrophobic surface area that preferentially adsorbs large, highly conjugated, or polycyclic chromophores via strong van der Waals forces[4]. Add 1–2% (w/w) activated carbon to the hot solution, boil gently for 5 minutes, and perform a hot gravity filtration[5]. Warning: Adding carbon to a boiling solution can cause explosive flash-boiling; cool the solution slightly before addition, then reheat.

Q: I cooled my solution, but my yield is unacceptably low (<30%). Where did my product go? A: If crystallization fails to initiate, or yield is minimal, you have utilized too much of the "good" solvent, meaning the thermodynamic equilibrium favors the solute remaining in the liquid phase even at low temperatures. The Fix: Re-attach the flask to a distillation apparatus or rotary evaporator and boil off 30–50% of the solvent volume. Re-attempt the cooling process. If yield is still low, ensure the final cooling stage is aggressive enough (prolonged incubation in an ice bath at 0-8 °C)[1].

Frequently Asked Questions (FAQs) for Drug Development

Q: Does the choice of recrystallization solvent impact the downstream HPLC purity profile? A: Absolutely. Different solvents exhibit varying affinities for specific impurities based on polarity and hydrogen-bonding capacity. If your crude mixture contains a structurally similar byproduct (e.g., an unreacted mono-nitrophenol), an Ethanol/Water system might struggle to differentiate the two due to similar solvation thermodynamics. In such cases, switching to an orthogonal solvent system (like Glacial Acetic Acid or Toluene) alters the selective solubility, ensuring impurities remain in the mother liquor[5].

Q: Can this anti-solvent protocol be seamlessly scaled up from a benchtop flask to a multi-liter reactor? A: Scale-up alters heat and mass transfer kinetics. In a benchtop flask, cooling is relatively uniform. In a pilot-scale reactor, poor thermal gradients can lead to localized cold spots against the reactor jacket, causing rapid, uncontrolled precipitation rather than crystallization[3]. Scale-up requires precise automated dosing of the anti-solvent and programmed linear cooling ramps (e.g., -0.5 °C/min) coupled with constant impeller agitation to maintain a uniform Crystal Size Distribution (CSD).

References

  • "4-(4-Nitrophenoxy)benzoic acid | C13H9NO5 | CID 292066", PubChem, National Institutes of Health. URL: [Link]

  • "Recrystallization Guide: Process, Procedure, Solvents", Mettler Toledo. URL: [Link]

  • "2.1: RECRYSTALLIZATION", Chemistry LibreTexts. URL: [Link]

  • "Vogel's Textbook of Practical Organic Chemistry 5th ed", Internet Archive. URL: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in p-Nitrophenoxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in the synthesis of p-nitrophenoxybenzoic acid and its derivatives. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to enhance your reaction yields and ensure the integrity of your results.

Introduction

p-Nitrophenoxybenzoic acids are a critical class of compounds, frequently utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The ester linkage within these molecules is key to their utility. However, the formation of this ester bond can be challenging, often resulting in suboptimal conversion rates. This guide will explore the common pitfalls in these reactions and provide actionable solutions.

Common Synthetic Routes and Their Challenges

The synthesis of p-nitrophenoxybenzoic acid typically involves the esterification of a nitro-substituted benzoic acid with a nitro-substituted phenol, or the acylation of a nitrophenol with a nitrobenzoyl chloride. While seemingly straightforward, these reactions are susceptible to various factors that can impede their progress.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fischer esterification of p-nitrobenzoic acid with p-nitrophenol is showing very low conversion. What are the primary reasons for this?

A1: The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] Low conversion rates are often due to the reaction reaching equilibrium prematurely. To drive the reaction towards the product, you must shift the equilibrium. This can be achieved in a few ways:

  • Use of an Excess of One Reactant: Employing a large excess of either p-nitrobenzoic acid or p-nitrophenol can push the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[1][2]

  • Removal of Water: Water is a byproduct of the esterification reaction. Its presence can drive the equilibrium back towards the starting materials.[2] Employing a Dean-Stark apparatus to azeotropically remove water as it is formed is a highly effective strategy.[3]

  • Inadequate Catalysis: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][5] Ensure your catalyst is not degraded and is used in a sufficient quantity.

  • Reaction Temperature and Time: Fischer esterifications are generally slow and require heating to proceed at a practical rate, often under reflux conditions.[5] Insufficient reaction time or temperature will result in incomplete conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

Q2: I'm attempting to synthesize 4-nitrophenyl 4-nitrobenzoate via acylation of 4-nitrophenol with 4-nitrobenzoyl chloride, but the yield is poor. What could be going wrong?

A2: This method is often more efficient than Fischer esterification because the acyl chloride is a highly activated form of the carboxylic acid.[6] However, several factors can still lead to low yields:

  • Moisture Sensitivity: 4-Nitrobenzoyl chloride is highly reactive and will readily hydrolyze in the presence of moisture to form the unreactive 4-nitrobenzoic acid. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: A base, such as triethylamine or pyridine, is typically added to neutralize the HCl that is formed as a byproduct. If the base is not present or is not strong enough, the reaction mixture will become acidic, which can lead to side reactions.

  • Solvent Choice: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.[6] The solvent must be able to dissolve the reactants but should not react with the acyl chloride.

Q3: I am using a coupling agent like Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP) for the esterification, but the conversion is still low. What are the potential issues?

A3: DCC/DMAP coupling is a powerful method for ester synthesis. When it fails, the following are common culprits:

  • DCC Inactivation: DCC is sensitive to moisture and can be hydrolyzed, rendering it ineffective. Always use fresh, high-quality DCC and anhydrous reaction conditions.

  • DMAP as a Nucleophile: While DMAP is an excellent catalyst, in some cases, it can act as a nucleophile, leading to the formation of an acyl-pyridinium intermediate that may be slow to react with the alcohol.

  • Stoichiometry: The stoichiometry of the reagents is critical. Using an excess of DCC can lead to the formation of N-acylurea byproducts, which can be difficult to remove.[7] A 1:1:1:0.1 molar ratio of carboxylic acid:alcohol:DCC:DMAP is a good starting point.

  • Side Reactions of the Activated Acid: The DCC-activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form an anhydride. This can be minimized by the slow addition of DCC to the reaction mixture.

Q4: My reaction seems to be stalled, with a significant amount of starting material remaining even after prolonged reaction times. What steps can I take?

A4: A stalled reaction can be frustrating. Here's a logical progression for troubleshooting:

  • Verify Reagent Purity: Impurities in your starting materials, solvents, or catalysts can inhibit the reaction.[8] Consider purifying your reagents if their quality is in doubt.

  • Increase Temperature: For many esterification reactions, increasing the temperature can overcome the activation energy barrier.[5] Monitor for any potential decomposition at higher temperatures.

  • Check Catalyst Activity: If you are using a catalyst, ensure it is active. For acid catalysts, check the pH of your reaction mixture. For coupling agents, use a fresh batch.

  • Re-evaluate Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction.[7] Double-check your calculations and measurements.

  • Consider an Alternative Synthetic Route: If the current method consistently gives low yields, it may be necessary to explore a different synthetic strategy. For example, if Fischer esterification is failing, consider converting the carboxylic acid to its acid chloride first.[6]

Q5: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

A5: The formation of byproducts is a common cause of low yields. Potential side reactions include:

  • Anhydride Formation: As mentioned, the activated carboxylic acid can react with another molecule of the carboxylic acid.

  • N-acylurea Formation (with DCC): The DCC-activated intermediate can rearrange to form a stable N-acylurea.[7]

  • Decomposition of Starting Materials or Product: The nitro groups on the aromatic rings are electron-withdrawing and can make the molecules susceptible to nucleophilic attack or other decomposition pathways, especially at elevated temperatures.

To mitigate byproduct formation, consider lowering the reaction temperature, changing the order of reagent addition, or using a different coupling agent.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophenyl 4-Nitrobenzoate via Acylation

This protocol describes a common and often high-yielding method for the synthesis of 4-nitrophenyl 4-nitrobenzoate.[6][9]

Materials:

  • 4-Nitrophenol

  • 4-Nitrobenzoyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-nitrophenol (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.

  • Slowly add the 4-nitrobenzoyl chloride solution to the 4-nitrophenol solution via a dropping funnel over 30 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding 1M HCl solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Fischer Esterification with Dean-Stark Trap

This protocol is designed to maximize the yield of Fischer esterification by removing water.[1][3]

Materials:

  • p-Nitrobenzoic acid

  • p-Nitrophenol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

Procedure:

  • To a round-bottom flask, add p-nitrobenzoic acid (1.0 eq), p-nitrophenol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add a sufficient amount of toluene to dissolve the reactants upon heating.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the side arm of the Dean-Stark trap.

  • Continue the reaction until no more water is collected or the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated NaHCO3 solution to remove unreacted acid and the catalyst.

  • Wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the product as necessary.

Data Presentation

Reaction TypeCommon IssuesPotential Solutions
Fischer Esterification Reversible reaction, water byproductUse excess of one reactant, remove water azeotropically
Acylation Moisture sensitivity of acyl chlorideUse anhydrous conditions, inert atmosphere
DCC/DMAP Coupling DCC inactivation, N-acylurea formationUse fresh DCC, anhydrous conditions, optimize stoichiometry

Visualizations

Fischer_Esterification_Troubleshooting start Low Conversion in Fischer Esterification q1 Is the reaction at equilibrium? start->q1 a1_yes Yes q1->a1_yes Likely a1_no No q1->a1_no Unlikely s1 Shift Equilibrium: - Use excess reactant - Remove water (Dean-Stark) a1_yes->s1 q2 Is the catalyst active and sufficient? a1_no->q2 end Improved Conversion s1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are reaction time and temperature adequate? a2_yes->q3 s2 Use fresh catalyst Increase catalyst loading a2_no->s2 s2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end s3 Increase reaction time Increase temperature (reflux) a3_no->s3 s3->end

Caption: Troubleshooting workflow for low conversion in Fischer esterification.

Acylation_Troubleshooting start Poor Yield in Acylation q1 Moisture Contamination? start->q1 s1 Use anhydrous solvents/reagents Inert atmosphere (N2/Ar) q1->s1 Yes q2 Incorrect Base? q1->q2 No end Improved Yield s1->end s2 Use appropriate base (e.g., Et3N, Pyridine) Ensure sufficient amount q2->s2 Yes q3 Suboptimal Solvent? q2->q3 No s2->end s3 Use aprotic solvent (DCM, THF) q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting guide for low yield in acylation reactions.

References

  • Google Patents. (n.d.). DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid.
  • Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42.
  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
  • Truman ChemLab. (2017, July 15). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

  • Career Henan Chemical Co. (2026, January 26). Research on the Synthesis of p-Nitrobenzoic Acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Yield. Retrieved from [Link]

  • SCIRP. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • AUS-e-TUTE. (n.d.). Esters and Esterification Chemistry Tutorial. Retrieved from [Link]

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Technical Support Center: Navigating the Scale-Up of p-Nitrophenoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(4-nitrophenoxy)benzoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this valuable synthesis from the laboratory bench to pilot or production scale. As a key intermediate in the development of pharmaceuticals and advanced polymers, mastering its efficient and safe production is critical.[1]

This document moves beyond basic protocols to address the nuanced challenges of scaling up. We will explore the "why" behind procedural choices, offering field-proven insights to help you anticipate and solve common issues.

Section 1: Synthesis Overview and Core Principles

The industrial synthesis of 4-(4-nitrophenoxy)benzoic acid is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis.[2][3] The reaction involves the coupling of a p-halonitrobenzene (typically 1-chloro- or 1-fluoro-4-nitrobenzene) with p-hydroxybenzoic acid in the presence of a base.

The key to this reaction's success lies in the substitution pattern of the electrophile. The aromatic ring of the p-halonitrobenzene is "activated" by the strongly electron-withdrawing nitro group (-NO₂) positioned para to the leaving group (the halogen). This activation makes the ring electron-deficient and thus susceptible to attack by a nucleophile—in this case, the phenoxide generated from p-hydroxybenzoic acid.[4][5] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, which is the rate-determining step.[6][7]

General Experimental Workflow

The following diagram outlines the typical unit operations involved in the production of 4-(4-nitrophenoxy)benzoic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactant_Charge Charge Reactor: - p-Hydroxybenzoic Acid - Base (e.g., K₂CO₃) - Solvent (e.g., DMSO) Heat Heat to Reaction Temp (e.g., 80-120°C) Reactant_Charge->Heat Addition Controlled Addition of 4-Halonitrobenzene Heat->Addition Hold Hold for Reaction Completion (Monitor by HPLC/TLC) Addition->Hold Cool Cool Reaction Mixture Hold->Cool Quench Quench with Water Cool->Quench Acidify Acidify to Precipitate (e.g., with HCl, pH 2-3) Quench->Acidify Filter Filter Crude Product Acidify->Filter Recrystallize Recrystallize from Suitable Solvent (e.g., Acetic Acid/Water) Filter->Recrystallize Final_Filter Filter Pure Product Recrystallize->Final_Filter Dry Dry Under Vacuum Final_Filter->Dry Product Final Product: 4-(4-Nitrophenoxy) benzoic acid Dry->Product

Caption: General workflow for p-Nitrophenoxybenzoic acid synthesis.

Section 2: Frequently Asked Questions (FAQs)

These FAQs address common preliminary questions that arise when planning the synthesis at scale.

Q1: Which halogen on the 4-nitro-halobenzene is best for scale-up: Fluoro-, Chloro-, or Bromo-?

A: From a reactivity standpoint, the order is F > Cl > Br. The high electronegativity of fluorine makes the ipso-carbon more electrophilic, accelerating the initial nucleophilic attack.[7] However, from a cost and availability perspective, 4-chloronitrobenzene is often the reagent of choice for industrial-scale synthesis. While 4-fluoronitrobenzene is more reactive, its higher cost can be prohibitive. The reaction with the chloro-analogue proceeds at a reasonable rate under optimized conditions and offers the best economic profile.

Q2: What is the most appropriate base for this synthesis at an industrial scale?

A: The goal is to select a base that is strong enough to fully deprotonate p-hydroxybenzoic acid, is cost-effective, and does not introduce downstream purification challenges.

BaseStrengthPros for Scale-UpCons for Scale-Up
Potassium Carbonate (K₂CO₃) ModerateCost-effective, easy to handle solid, generates non-nucleophilic bicarbonate. The preferred choice for most applications.[8]Requires sufficient heating to drive the reaction; can result in a heterogeneous mixture requiring good agitation.
Sodium Hydroxide (NaOH) StrongVery inexpensive, highly reactive, allows for lower reaction temperatures.Can increase side reactions, such as hydrolysis of the 4-chloronitrobenzene. Its hygroscopic nature requires careful handling.
Sodium Hydride (NaH) Very StrongDrives reaction to completion rapidly.Expensive, highly flammable, moisture-sensitive, requires anhydrous solvents and inert atmosphere. Generally avoided in large-scale production for this chemistry due to safety and cost.[8]

Recommendation: Potassium carbonate (K₂CO₃) represents the best balance of reactivity, cost, and safety for scaling up this process.

Q3: Which solvent should I use? I've seen DMF, DMSO, and NMP in the literature.

A: The ideal solvent is a polar aprotic one, which can solvate the potassium cation, thereby increasing the nucleophilicity of the phenoxide anion.[8]

SolventBoiling PointPros for Scale-UpCons for Scale-Up
Dimethyl Sulfoxide (DMSO) 189 °CExcellent solvating power, high reaction rates.High boiling point makes removal difficult; can decompose at high temperatures; requires careful waste stream management.
N,N-Dimethylformamide (DMF) 153 °CGood solvating power, lower boiling point than DMSO.Classified as a reproductive toxin, facing increasing regulatory scrutiny; can decompose to form dimethylamine.
N-Methyl-2-pyrrolidone (NMP) 202 °CHigh thermal stability, excellent solvating power.Also a reproductive toxin with regulatory concerns; very high boiling point makes removal challenging and energy-intensive.

Recommendation: While all three are effective, DMSO is often preferred for its superior reactivity. However, process designers must plan for its removal (e.g., via aqueous extraction/washing rather than distillation) and handle the associated waste streams responsibly.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your scale-up campaign.

G Start Problem Observed LowYield Low or Stagnant Yield Start->LowYield ImpureProduct Product is Impure (Off-color, poor HPLC) Start->ImpureProduct DifficultIsolation Difficult Isolation (Oily product, slow filtration) Start->DifficultIsolation IncompleteReaction Cause: Incomplete Reaction LowYield->IncompleteReaction SideReaction Cause: Side Reactions LowYield->SideReaction WorkupLoss Cause: Loss During Workup LowYield->WorkupLoss UnreactedSM Cause: Unreacted Starting Material ImpureProduct->UnreactedSM Byproducts Cause: Byproduct Formation ImpureProduct->Byproducts OilingOut Cause: 'Oiling Out' During Precipitation DifficultIsolation->OilingOut FineParticles Cause: Fine Particle Size DifficultIsolation->FineParticles Sol_Incomplete Solution: - Increase temp/time - Check base stoichiometry - Ensure good mixing IncompleteReaction->Sol_Incomplete Sol_SideReaction Solution: - Lower reaction temp - Ensure inert atmosphere - Check for water contamination SideReaction->Sol_SideReaction Sol_WorkupLoss Solution: - Check final pH (target 2-3) - Cool sufficiently before filtration - Analyze mother liquor for loss WorkupLoss->Sol_WorkupLoss Sol_UnreactedSM Solution: - Optimize reaction hold time - Improve recrystallization solvent UnreactedSM->Sol_UnreactedSM Sol_Byproducts Solution: - Add charcoal treatment - Optimize recrystallization - Consider a pre-cipitation wash Byproducts->Sol_Byproducts Sol_OilingOut Solution: - Slow down acid addition - Maintain higher temp during addition - Add seed crystals OilingOut->Sol_OilingOut Sol_FineParticles Solution: - Slower cooling post-recrystallization - Age the slurry before filtration - Use a filter aid (e.g., Celite) FineParticles->Sol_FineParticles

Caption: Troubleshooting Decision Tree for Synthesis Issues.

Problem: My reaction yield is consistently low (<80%).

  • Possible Cause 1: Incomplete Reaction. At scale, heat and mass transfer limitations can lead to incomplete conversion even if the lab-scale reaction was successful.

    • Diagnostic: Pull an in-process control (IPC) sample and analyze by HPLC. The presence of significant amounts of p-hydroxybenzoic acid or 4-chloronitrobenzene confirms an incomplete reaction.

    • Solution:

      • Verify Base Stoichiometry: Ensure at least 2 equivalents of K₂CO₃ are used to drive the equilibrium by neutralizing the generated carboxylic acid proton and the phenolic proton.

      • Increase Temperature/Time: Gradually increase the reaction temperature in 5-10 °C increments or extend the reaction hold time. Monitor for byproduct formation. Typical industrial conditions are 8-12 hours at 90-110 °C.[2]

      • Improve Agitation: Ensure the reactor's agitation is sufficient to keep the heterogeneous mixture (especially with K₂CO₃) well-suspended.

  • Possible Cause 2: Product Loss During Workup. The product is a carboxylic acid and its salt has high water solubility.

    • Diagnostic: Take a sample of your aqueous mother liquor after filtration and acidify it further. If more precipitate forms, your initial precipitation was incomplete. Also, analyze the mother liquor by HPLC to quantify the loss.

    • Solution: During the precipitation step, ensure the pH is brought down to a sufficiently acidic level (pH 2-3) to fully protonate the carboxylate. Ensure the batch is cooled adequately (e.g., to 10-15 °C) to minimize solubility before filtration.

Problem: The final product is off-color (yellow or brown) and fails purity specifications.

  • Possible Cause 1: Presence of Unreacted 4-nitrophenol. This can arise from the hydrolysis of 4-chloronitrobenzene if excessive water is present or if a strong base like NaOH is used.

    • Diagnostic: 4-nitrophenol is highly colored in its phenoxide form. Check the pH of your crude product. An HPLC analysis will confirm its presence.

    • Solution: A carefully controlled recrystallization is the best solution. A common solvent system is aqueous acetic acid or ethanol/water. If the impurity level is high, consider an alkaline wash of the dissolved product in an organic solvent before acidification, although this adds complexity and potential for yield loss.

  • Possible Cause 2: Formation of Oxidative Byproducts. High reaction temperatures can lead to minor degradation pathways, creating colored impurities.

    • Diagnostic: These are often visible as a persistent color that does not resolve with simple recrystallization.

    • Solution:

      • During workup, after quenching with water but before acidification, perform a charcoal treatment on the hot aqueous solution to adsorb colored impurities.[9]

      • Alternatively, adding a small amount of a reducing agent like sodium bisulfite during the workup can sometimes decolorize minor oxidative species.[9]

Problem: During precipitation, the product 'oils out' or forms a fine powder that is very difficult to filter.

  • Possible Cause: Uncontrolled Precipitation. Rapidly changing the pH or temperature can cause the product to crash out of solution as an amorphous oil or as microscopic crystals. This is a classic crystallization challenge during scale-up.[10]

    • Diagnostic: Visual inspection. The product appears as a gummy solid, or filtration times are excessively long.

    • Solution:

      • Control Acid Addition: Add the acid slowly and at a controlled temperature (e.g., 60-70 °C) to allow for proper crystal formation.

      • Seed the Batch: Add a small amount of previously isolated, pure product (seed crystals) at the point of supersaturation to encourage controlled crystal growth.

      • Age the Slurry: After precipitation is complete, hold the stirred slurry for several hours (a process known as aging or digestion) to allow the crystals to mature and improve their size distribution before cooling and filtering.

Section 4: Scale-Up Specific Considerations & Safety

Scaling up introduces challenges not always apparent at the bench.[11][12]

  • Thermal Management: The SNAr reaction is exothermic. At a large scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. A runaway reaction, while unlikely for this specific chemistry if controlled, is a serious hazard with any exothermic process involving nitro compounds.

    • Mitigation: Ensure your reactor has adequate cooling capacity. The addition of the 4-chloronitrobenzene should be done portion-wise or via a dosing pump at a rate that allows the cooling system to maintain the target temperature.

  • Handling of Nitroaromatic Compounds: 4-chloronitrobenzene and the final product are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14] Avoid inhalation of dusts.[15]

    • Mitigation: Use closed-system transfers for reagents where possible. Ensure adequate ventilation. The final dried product should be handled in an area with dust control, as organic powders can pose a dust explosion hazard.[16]

  • Waste Disposal: The process generates significant aqueous waste containing salts (e.g., KCl) and residual solvent (e.g., DMSO).

    • Mitigation: All waste streams must be characterized and disposed of in accordance with local environmental regulations. Consider waste treatment plans early in the process development stage.

Section 5: Example Scalable Protocol

This protocol is a representative starting point for a 100g scale synthesis and should be adapted and optimized for your specific equipment.

Materials:

  • p-Hydroxybenzoic acid (50.0 g, 0.362 mol)

  • Potassium Carbonate, anhydrous (110.5 g, 0.800 mol)

  • 4-Chloronitrobenzene (62.8 g, 0.399 mol)

  • Dimethyl Sulfoxide (DMSO) (250 mL)

  • Hydrochloric Acid (conc., ~75 mL)

  • Deionized Water

Procedure:

  • Reaction Setup: Charge a 1 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and condenser with p-hydroxybenzoic acid (50.0 g), potassium carbonate (110.5 g), and DMSO (250 mL).

  • Reaction: Begin agitation and heat the reactor contents to 95-100 °C. Once at temperature, slowly add the 4-chloronitrobenzene (62.8 g) over 30-45 minutes, ensuring the internal temperature does not exceed 105 °C.

  • Hold Period: Maintain the reaction mixture at 100 °C for 8-10 hours. Monitor the reaction's progress by taking samples periodically for HPLC analysis until <1% of the p-hydroxybenzoic acid remains.

  • Workup - Quench & Precipitation: Cool the reaction mixture to 70 °C. Slowly add 500 mL of deionized water. The product should remain in solution as its potassium salt.

  • Acidification: While maintaining the temperature at 60-70 °C, slowly add concentrated HCl until the pH of the solution is 2-3. A thick, pale-yellow precipitate will form.

  • Isolation: Cool the slurry to 15-20 °C over 2 hours. Hold at this temperature for at least 1 hour. Filter the solid product using a Büchner funnel and wash the cake with 2 x 100 mL of deionized water.

  • Drying: Dry the crude product in a vacuum oven at 70-80 °C until constant weight is achieved.

  • Purification (if required): The crude product can be recrystallized from a suitable solvent like aqueous acetic acid to achieve high purity (>99.5%).

References

  • Liskon Biological. (2024). Synthesis method of p-Nitrobenzoic acid.
  • Chem-Impex. (n.d.). 4-(4-Nitrophenoxy)Benzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]

  • Alpha Chemika. (n.d.). p-NITRO BENZOIC ACID (for synthesis). Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of York. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • ResearchGate. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenoxy)benzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]

  • Mizerski, T., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4813. [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • Barker, J. L., & Frost, J. W. (2001). Microbial synthesis of p-hydroxybenzoic acid from glucose. Biotechnology and Bioengineering, 76(4), 376-390. [Link]

  • Google Patents. (n.d.). Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.
  • Google Patents. (n.d.). Process for the decolorization and purification of p-hydroxybenzoic acid.
  • SigutLabs. (n.d.). Overcoming challenges of lincomycin derivative scale-up. Retrieved from [Link]

  • ResearchGate. (n.d.). Scale-up strategies for production of biofuel and active pharmaceutical ingredients inmicroreactors. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Drug Substance Manufacturing Process Optimization & Scale-Up. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the separation and purification of p-hydroxy-benzoic acid.
  • Google Patents. (n.d.). Process for the production of p-hydroxy benzoic acid.
  • ResearchGate. (2025, November 13). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]

  • ResearchGate. (n.d.). An Industrial Process for Adipic Acid Production by the Liquid-Phase Oxidation of Cyclohexanone with Molecular Oxygen. Retrieved from [Link]

Sources

Removing unreacted starting materials from p-Nitrophenoxybenzoic acid product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of p-Nitrophenoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials and other common impurities from your product.

Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials I need to remove?

The most common impurities are residual starting materials from the synthesis. The specific contaminants depend on your synthetic route. A prevalent method for synthesizing p-Nitrophenoxybenzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting p-nitroaniline with a halobenzoic acid derivative (like 4-fluorobenzonitrile followed by hydrolysis) or the Williamson ether synthesis using p-nitrophenol and a halobenzoic acid . Therefore, your primary contaminants are likely to be these starting materials.

Q2: My crude product is a mixture. What's the best initial strategy for purification?

For a product like p-Nitrophenoxybenzoic acid, which contains a carboxylic acid group, acid-base extraction is an excellent first-line purification technique.[1][2][3] This method leverages the acidic nature of your product to separate it from neutral or basic impurities.

The core principle is to convert the acidic product into its water-soluble salt form using a weak base, allowing it to move from an organic solvent into an aqueous layer. Neutral or basic impurities will remain in the organic layer.[4][5]

Troubleshooting and Protocols
Issue 1: Removing Unreacted p-Nitroaniline (A Basic Impurity)

If your synthesis involved p-nitroaniline, this basic starting material can be effectively removed using an acid-base extraction protocol.

Protocol 1: Acid-Base Extraction for Purification

  • Dissolution : Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Base Extraction : Transfer the solution to a separatory funnel and extract with a weak basic aqueous solution, such as 1M sodium bicarbonate (NaHCO₃).[1][4] The p-Nitrophenoxybenzoic acid will be deprotonated to its sodium salt and move into the aqueous layer. The less acidic p-nitroaniline will remain in the organic layer.[6][7][8][9][10]

  • Separation : Carefully separate the aqueous layer containing your product salt from the organic layer containing the impurity.

  • Acidification : Cool the aqueous layer in an ice bath and re-acidify it with a dilute acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). Your p-Nitrophenoxybenzoic acid product will precipitate out as a solid.[5]

  • Isolation : Collect the purified solid product by vacuum filtration, wash it with cold water to remove any remaining salts, and dry it thoroughly.[11]

Issue 2: My Product is Still Not Pure After Extraction. What's Next?

If impurities persist after extraction, or if your starting materials were neutral compounds, recrystallization is the next logical step. This technique relies on the differences in solubility between your product and the remaining impurities in a chosen solvent system.[12][13]

How to Select a Recrystallization Solvent:

The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Conversely, the impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble even when hot (removable by hot filtration).

Compound Solubility Profile Recommended Solvent Systems
p-Nitrophenoxybenzoic Acid Slightly soluble in water; soluble in ethanol and acetone.[14][15][16]Ethanol/water, Acetone/water, Acetic Acid[17][18]
p-Nitroaniline Slightly soluble in water; soluble in ethanol and ether.[6][7][8]Ethanol
4-Fluorobenzonitrile Insoluble in water; soluble in chloroform and ethyl acetate.[19][20]Toluene, Hexanes

Protocol 2: Recrystallization using an Ethanol/Water System

  • Dissolution : In an Erlenmeyer flask, add a minimal amount of hot 95% ethanol to your crude product until it just dissolves.[17]

  • Hot Filtration (Optional) : If you observe any insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[17]

  • Induce Crystallization : While stirring the hot, clear filtrate, add hot deionized water dropwise until the solution becomes slightly cloudy. This indicates you have reached the saturation point. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.[17]

  • Cooling : Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[21]

  • Drying : Dry the purified crystals completely. A sharp melting point close to the literature value (238-241°C) indicates high purity.[14]

Issue 3: When Should I Consider Column Chromatography?

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.[22] It is particularly useful when dealing with complex mixtures or when impurities have similar solubility profiles to your product, making recrystallization challenging.[22][23] For nitro-aromatic compounds, silica gel is a common stationary phase.[24]

Protocol 3: Column Chromatography

  • Stationary Phase : Prepare a column with silica gel as the stationary phase.

  • Mobile Phase (Eluent) : A mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio will depend on the polarity of the impurities. Start with a higher ratio of the non-polar solvent and gradually increase the polarity by adding more of the polar solvent.

  • Loading the Column : Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution : Begin running the eluent through the column. Compounds will travel down the column at different rates based on their polarity. Less polar compounds will elute first, while more polar compounds will be retained on the silica gel longer.

  • Fraction Collection : Collect the eluting solvent in a series of fractions.

  • Analysis : Analyze the collected fractions using a technique like Thin Layer Chromatography (TLC) to identify which fractions contain your purified product.

  • Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified p-Nitrophenoxybenzoic acid.

Visualizing Purification Workflows

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy Start Crude p-Nitrophenoxybenzoic Acid Product Extraction Perform Acid-Base Extraction Start->Extraction Contains acidic product & basic/neutral impurities Recrystallization Perform Recrystallization Start->Recrystallization Neutral impurities with different solubilities Extraction->Recrystallization Impurities remain Pure_Product Pure Product Extraction->Pure_Product Product is pure Chromatography Perform Column Chromatography Recrystallization->Chromatography Impurities co-crystallize Recrystallization->Pure_Product Product is pure Chromatography->Pure_Product

A decision-making guide for selecting the appropriate purification method.

Diagram 2: Workflow for Acid-Base Extraction

Acid_Base_Extraction cluster_0 Extraction Steps cluster_1 Product Isolation cluster_2 Impurity Removal A 1. Dissolve crude product in organic solvent B 2. Add weak base (aq. NaHCO3) to separatory funnel A->B C 3. Shake and separate layers B->C D Aqueous Layer: Sodium p-nitrophenoxybenzoate (Product Salt) C->D Product moves to aqueous layer I Organic Layer: Unreacted p-nitroaniline & other neutral impurities C->I Impurities remain in organic layer E 4. Acidify with HCl D->E F 5. Precipitate p-Nitrophenoxybenzoic Acid E->F G 6. Filter, wash, and dry F->G H Pure Product G->H J Discard or recover impurities I->J

A step-by-step workflow for the purification via acid-base extraction.

References
  • BenchChem. (n.d.). Performance characteristics of different chromatographic columns for nitro compound analysis.
  • Wikipedia. (2024). 4-Nitroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitroaniline. PubChem. Retrieved from [Link]

  • Wikipedia. (2024). Acid–base extraction. Retrieved from [Link]

  • Unknown. (n.d.). Acid-Base Extraction.1.
  • Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]

  • Suzhou Vosun Biotech Co.,Ltd. (n.d.). PFBN;P-FLUOROBENZONITRILE;4-fluoro-benzonitril. Retrieved from [Link]

  • Alpha Chemika. (n.d.). 4-NITROANILINE Pure. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Unknown. (n.d.). ACID-BASE EXTRACTION.
  • askIITians. (n.d.). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?. Retrieved from [Link]

  • Scilit. (1978). Solvent composition effects in column and thin layer chromatography of aromatic nitro compounds on alumina. Retrieved from [Link]

  • Unknown. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-(4-Nitrophenyl)benzoic Acid.
  • ACS Publications. (1984). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Retrieved from [Link]

  • Liskon Biological. (2024). Synthesis method of p-Nitrobenzoic acid. Retrieved from [Link]

  • Career Henan Chemical Co. (n.d.). Research on the Synthesis of p-Nitrobenzoic Acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-fluoro- (CAS 1194-02-1). Retrieved from [Link]

  • Organic Syntheses. (n.d.). p. 392. Retrieved from [Link]

  • Organic Syntheses. (n.d.). P-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrobenzoic Acid. PubChem. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization 2.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-nitro- (CAS 62-23-7). Retrieved from [Link]

  • Wikipedia. (2024). 4-Nitrobenzoic acid. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 4-Methoxy-3-nitrobenzoic Acid.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]

  • Google Patents. (n.d.). US5414148A - Preparation of p-nitrophenolic compounds.
  • Scribd. (n.d.). Recrystallization of Benzoic Acid Guide. Retrieved from [Link]

  • Google Patents. (n.d.). DE3216587A1 - Process for the preparation of p-nitrobenzoic acid.

Sources

p-Nitrophenoxybenzoic acid solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for molecular formulation and solubility troubleshooting. As an Application Scientist, I frequently encounter challenges with the aqueous formulation of rigid, hydrophobic aromatic compounds.

p-Nitrophenoxybenzoic acid (and related isomers like 4-(4-nitrophenoxy)benzoic acid) presents significant solubility hurdles in aqueous media[1]. The molecule possesses a highly lipophilic diphenyl-ether core, and the dense


 stacking interactions between its aromatic rings result in high crystal lattice energy[2]. While the terminal carboxylic acid offers a handle for ionization, the sheer hydrophobic bulk often dominates, causing the compound to precipitate out of assay buffers or physiological solutions.

This guide is structurally designed to address the thermodynamic and kinetic root causes of these solubility failures, providing field-proven, self-validating protocols to ensure your experiments yield reliable, reproducible data.

Part 1: Troubleshooting FAQs

Q: Why does my p-Nitrophenoxybenzoic acid precipitate when diluting a DMSO stock into an aqueous assay buffer? A: This phenomenon, known as "solvent-shift precipitation," is driven by a sudden change in the solvent's dielectric constant. When the solvating layer of DMSO is rapidly replaced by water, the hydrophobic phenoxy and nitrophenyl rings are suddenly exposed to a highly polar environment[3]. Because the crystal lattice energy of the compound is lower than its aqueous solvation energy, the molecules rapidly self-associate via


 stacking, leading to nucleation and precipitation. Solution: Employ kinetic dilution (slow dropwise addition under vigorous vortexing) or pre-formulate the stock with an amphiphilic carrier to lower interfacial tension.

Q: Can I simply heat the solution to force the compound into water? A: Heating increases the kinetic energy of the system, which can temporarily overcome the enthalpy of dissolution. However, this only achieves a metastable, supersaturated state. Once the solution returns to room temperature or 37°C for bioassays, the system will thermodynamically re-equilibrate, resulting in delayed, unpredictable crystallization during your experiment. Solubility must be addressed chemically—via ionization, co-solvents, or encapsulation—not just thermally.

Q: Between PEG and DMSO, which co-solvent is optimal for cell-based and in-vivo assays? A: While DMSO has exceptional solvating power for initial stock creation, it exhibits well-documented cytotoxicity and can alter cellular lipid bilayers at concentrations


 v/v. Polyethylene glycol (PEG)—specifically PEG formulations with a melting point above 37°C or liquid PEG 400—serves as an excellent alternative[4]. PEG acts as a dielectric intermediary; it hydrogen-bonds seamlessly with water while its hydrocarbon backbone shields the poorly soluble phenoxybenzoic acid derivative, minimizing toxicity while maintaining rapid dissolution[4].

Q: How do cyclodextrins biologically enhance solubility without altering the drug's covalent structure? A: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. It forms a non-covalent "host-guest" inclusion complex with p-Nitrophenoxybenzoic acid. The lipophilic phenoxy core slips into the cyclodextrin cavity, effectively masking the hydrophobic surface from water, while the external hydroxyl groups maintain high aqueous solubility[5]. This significantly enhances bioavailability without changing the active pharmaceutical ingredient's structural integrity.

Part 2: Quantitative Data & Thermodynamic Baselines

Understanding the equilibrium solubility of phenoxybenzoic acid derivatives across different solvent microenvironments dictates your formulation strategy. The table below outlines empirical solubility enhancements driven by different mechanisms.

Solvent SystempHApprox. Solubility (mg/mL)Mechanism of Enhancement
Pure Deionized Water 4.0

None (Baseline thermodynamic solubility)
Water + 10% DMSO 4.0

Co-solvency (Dielectric shift)
Water + 1% Tween-80 5.5

Micellar Solubilization[6]
Phosphate Buffered Saline 7.4

Complete Ionization (Salt formation based on pKa

3.8)
10% w/v HP-

-CD (aq)
7.0

Host-Guest Steric Encapsulation[5]

Part 3: Standard Operating Procedure (SOP)

Protocol: Preparation of a Stable 10 mM Aqueous Formulation via HP- -CD Complexation

Causality & Trustworthiness: Adding a drug to a cyclodextrin solution does not instantly result in complexation; it requires thermodynamic equilibration. This self-validating protocol ensures that the final concentration is genuinely dissolved (complexed), as any uncomplexed solid will be mechanically removed in the final step.

Reagents & Materials:

  • p-Nitrophenoxybenzoic acid powder (MW: 259.21 g/mol )

  • HP-

    
    -CD powder (MW: 
    
    
    
    1400 g/mol )[5]
  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • 0.22 µm PES (Polyethersulfone) Syringe Filter

Step-by-step Methodology:

  • Host Solution Preparation: Weigh exactly 14.0 g of HP-

    
    -CD and dissolve it completely in 80 mL of 0.1 M Phosphate Buffer (pH 7.4) in a glass beaker. The high pH ensures the carboxylic acid is ionized, maximizing baseline solubility before encapsulation.
    
  • API Addition: Weigh out 259.2 mg (1 mmol) of p-Nitrophenoxybenzoic acid. Add this powder directly to the stirring HP-

    
    -CD solution.
    
  • Thermodynamic Equilibration: Cover the beaker to prevent evaporation and stir vigorously at 37°C for a minimum of 24 hours. Scientific Context: The formation of the inclusion complex is an equilibrium process governed by the association constant (

    
    ). Extended stirring overcomes the slow dissolution kinetics of the hydrophobic crystal lattice.
    
  • Volume Adjustment: Transfer the solution to a volumetric flask and bring the final volume exactly to 100 mL using the phosphate buffer.

  • Validation & Sterilization (Critical): Pass the entire solution through a 0.22 µm PES syringe filter.

    • Self-Validation: If the filter clogs immediately, thermodynamic equilibrium was not reached, or the concentration exceeds the complexation capacity. If it passes through cleanly, you possess a true, optically clear 10 mM stock solution ready for aqueous assays.

Part 4: Formulation Decision Workflow

To navigate varying assay constraints (e.g., intolerance to surfactants, strict pH limits), follow this logical decision tree to identify the most robust solubilization strategy.

Sol Start p-Nitrophenoxybenzoic Acid Solubility Issue pH Is physiological pH strictly required? Start->pH Base Increase pH > 6.0 (Salt Formation) pH->Base No Cosolvent Are co-solvents tolerated in assay? pH->Cosolvent Yes PEG Use PEG-400 or DMSO (Up to 10% v/v) Cosolvent->PEG Yes Complex Cyclodextrin Complexation or Surfactants Cosolvent->Complex No HPBCD Add HP-β-CD or Tween-80 / Brij-35 Complex->HPBCD

Decision tree for resolving p-Nitrophenoxybenzoic acid aqueous solubility challenges.

Part 5: References

Sources

Preventing degradation of p-Nitrophenoxybenzoic acid during functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with p-Nitrophenoxybenzoic acid. This molecule, while a versatile building block, presents unique stability challenges during synthetic functionalization. Its structure contains three key features that dictate its reactivity and susceptibility to degradation: an electron-deficient nitro-substituted aromatic ring, a diaryl ether linkage, and a reactive carboxylic acid.

This guide provides in-depth, experience-driven answers to common issues, helping you navigate the complexities of your experiments, improve yields, and ensure the integrity of your final products.

Section 1: Understanding Core Stability & Degradation Pathways

This section addresses the fundamental chemical properties of p-Nitrophenoxybenzoic acid that are critical to designing a successful functionalization strategy.

Q1: What are the primary degradation pathways for p-Nitrophenoxybenzoic acid under common synthetic conditions?

Answer: There are three primary points of vulnerability in the p-Nitrophenoxybenzoic acid structure that can lead to degradation during functionalization: the ether linkage, the nitro group, and the carboxylic acid itself.

  • Hydrolysis of the Diaryl Ether Bond: The ether bond is susceptible to cleavage under both strongly acidic and basic conditions.[1][2]

    • Acid-Catalyzed Cleavage: Strong acids like HBr or HI can protonate the ether oxygen, making the adjacent carbon atoms susceptible to nucleophilic attack by the halide ion.[3] While diaryl ethers are generally more stable than alkyl ethers, the presence of the electron-withdrawing nitro group can influence this stability.

    • Base-Mediated Cleavage: Strong bases, especially at elevated temperatures, can promote cleavage, leading to the formation of p-nitrophenol and p-hydroxybenzoic acid. The hydrolysis of similar p-nitrophenyl esters is known to be significantly accelerated at basic pH.[4]

  • Unwanted Reduction of the Nitro Group: The nitro group is highly susceptible to reduction. This is a critical consideration if your functionalization reaction involves reducing agents or certain catalytic systems (e.g., catalytic hydrogenation).

    • Common reducing agents like H₂/Pd-C, Fe/HCl, or SnCl₂ will readily reduce the nitro group to an amine.[5][6]

    • This reduction is often non-selective and can occur before or during the desired functionalization, leading to a mixture of products. The reduction can proceed through intermediate species like nitroso and hydroxylamine, which can sometimes lead to undesired side products such as azoxybenzenes.[7]

  • Side Reactions of the Carboxylic Acid: While the target of many functionalization reactions, the carboxylic acid can also participate in unwanted side reactions, particularly during activation.

    • For example, during the formation of an active ester (e.g., with EDC/NHS for amide coupling), the activated intermediate can be susceptible to hydrolysis, especially in the presence of water, reverting it back to the starting carboxylic acid.[8]

The interplay of these pathways is illustrated below.

cluster_0 p-Nitrophenoxybenzoic Acid cluster_1 Degradation Pathways cluster_2 Products of Degradation mol O₂N-Ph-O-Ph-COOH hydrolysis Ether Hydrolysis mol->hydrolysis Strong Acid/Base (e.g., HBr, NaOH, ΔT) reduction Nitro Reduction mol->reduction Reducing Agents (e.g., H₂/Pd-C, Fe/HCl) side_reaction Carboxylic Acid Side Reactions mol->side_reaction Activation Conditions (e.g., + H₂O) phenols p-Nitrophenol + p-Hydroxybenzoic Acid hydrolysis->phenols amine p-Aminophenoxybenzoic Acid reduction->amine reversion Reversion to Starting Acid side_reaction->reversion

Caption: Key degradation pathways of p-Nitrophenoxybenzoic acid.

Section 2: Troubleshooting Guide for Functionalization Reactions

This section provides direct answers to common problems encountered during the chemical modification of p-Nitrophenoxybenzoic acid.

Q2: I'm attempting an amide coupling with the carboxylic acid using EDC/NHS, but my yields are low and I see multiple spots on my TLC plate. What's going wrong?

Answer: This is a frequent challenge stemming from the inherent reactivity of the molecule and the coupling conditions. Several factors could be at play:

  • Hydrolysis of the Activated Ester: The NHS-activated ester intermediate is sensitive to moisture. Any water in your solvent or reagents can hydrolyze the active ester back to the starting carboxylic acid, reducing your yield.[8]

  • Competing Side Reactions: The basic conditions often used for amide coupling (e.g., adding a tertiary amine base like DIPEA or triethylamine) can promote degradation. While weakly alkaline conditions are needed to ensure the amine nucleophile is deprotonated, a pH that is too high can begin to hydrolyze the diaryl ether bond, especially with heating.[8]

  • Poor Activation: Inadequate activation of the carboxylic acid will naturally lead to low conversion. Ensure your coupling reagents (EDC, NHS) are fresh and anhydrous.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use dry solvents (e.g., anhydrous DMF or DCM) and fresh coupling reagents. Run the reaction under an inert atmosphere (N₂ or Ar).

  • Optimize pH and Base: The pKa of the carboxylic acid is around 3.4.[9][10] The pH for efficient NHS ester activation is typically between 4.5 and 6.0. After activation, the pH for the amine coupling should be raised to ~7.5-8.5. Avoid strong, non-hindered bases. Use a hindered base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine to minimize side reactions.

  • Consider a Two-Step, One-Pot Procedure:

    • Step A (Activation): Dissolve your p-Nitrophenoxybenzoic acid and NHS in anhydrous DMF. Add EDC and stir at room temperature for 1-2 hours to form the NHS ester. Monitor by TLC.

    • Step B (Coupling): In a separate flask, dissolve your amine. Add the pre-activated NHS ester solution from Step A to the amine solution, followed by the dropwise addition of DIPEA. Stir at room temperature until completion. This separates the activation step from the base-mediated coupling, often leading to cleaner reactions.[11]

  • Use Alternative Coupling Reagents: If problems persist, consider phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based reagents.[12][13] These reagents can be more efficient and sometimes lead to fewer side reactions, although they are more expensive.[14]

Q3: My reaction mixture turns dark brown/black when I try to modify the molecule. What causes this discoloration and how can I prevent it?

Answer: Dark discoloration is a common indicator of decomposition, often involving the nitroaromatic system.

  • Cause 1: Base-Induced Decomposition: Nitroaromatic compounds can be sensitive to strong bases, leading to complex side reactions and the formation of colored byproducts. As noted, p-nitrophenol solutions are only stable at pH ≥ 9, where the phenolate ion is fully formed; at intermediate pH values, instability can occur.[15] Your reaction conditions may be creating localized areas of high basicity, initiating decomposition.

  • Cause 2: Thermal Degradation: p-Nitrophenoxybenzoic acid and its derivatives can be thermally sensitive. Heating reactions, especially in the presence of acids or bases, can accelerate decomposition. The melting point of the parent acid is high (237-240 °C), but functionalized derivatives may be less stable.[16]

  • Cause 3: Oxidative/Reductive Side Reactions: Impurities in reagents or solvents, or exposure to air at high temperatures, can lead to unwanted redox reactions involving the nitro group or the aromatic rings.

Preventative Measures:

  • Control Temperature: Whenever possible, run reactions at room temperature or below (0 °C). If heating is necessary, do so cautiously and for the minimum time required.

  • Control Base Addition: Add your base slowly and dropwise to the reaction mixture with vigorous stirring. This prevents localized pH spikes that can trigger decomposition.

  • Use an Inert Atmosphere: Performing the reaction under nitrogen or argon can prevent oxidative side reactions that may contribute to color formation.

  • Purify Starting Materials: Ensure your starting p-Nitrophenoxybenzoic acid and all reagents are pure. Impurities can sometimes catalyze decomposition pathways.

Q4: I need to reduce the nitro group to an amine. How can I do this without cleaving the ether bond or hydrolyzing other functional groups (like a downstream ester)?

Answer: Selective reduction of the nitro group is a classic chemoselectivity problem. Catalytic hydrogenation is often too harsh and can cleave the diaryl ether bond (hydrogenolysis). Strong acid conditions (like Fe/HCl) can hydrolyze sensitive groups.

Recommended Protocol: Reduction with Tin(II) Chloride (SnCl₂)

Tin(II) chloride dihydrate in a solvent like ethanol or ethyl acetate provides a mild and effective method for selectively reducing aromatic nitro groups in the presence of other reducible functionalities like esters.[6]

Step-by-Step Protocol:

  • Dissolution: Dissolve the p-Nitrophenoxybenzoic acid derivative (1 equivalent) in ethanol or ethyl acetate.

  • Reagent Addition: Add SnCl₂·2H₂O (typically 3-5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C. The reaction is often complete within a few hours.

  • Monitoring: Track the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Upon completion, dilute the reaction mixture with water.

    • Carefully basify the solution with a saturated sodium bicarbonate (NaHCO₃) solution or dilute NaOH to a pH of ~8. This will precipitate tin salts (as tin hydroxide).

    • Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with the reaction solvent (e.g., ethyl acetate).

    • Collect the filtrate and separate the organic layer. Extract the aqueous layer 2-3 times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude p-aminophenoxybenzoic acid derivative.

This method generally preserves the ether linkage and is compatible with ester groups.

Section 3: Prophylactic Strategies: Protecting Groups

Proactive protection of reactive functional groups is often the most effective strategy to prevent degradation and improve yields.

Q5: To avoid side reactions, I want to protect the carboxylic acid before attempting other functionalizations. What is a suitable protecting group?

Answer: The ideal protecting group for the carboxylic acid must be stable to the conditions of your subsequent reaction (e.g., nitro reduction, aromatic substitution) and easily removable under mild conditions that do not harm the rest of the molecule.[17][18]

Recommended Protecting Group: Benzyl Ester

A benzyl (Bn) ester is an excellent choice. It is robust under a wide range of conditions, including many reductive and mildly basic conditions, but can be cleaved selectively.

Workflow for Protection and Deprotection:

start p-Nitrophenoxy- benzoic Acid protected Benzyl Ester Protected Acid (O₂N-Ph-O-Ph-COOBn) start->protected Protection Benzyl Bromide (BnBr), Base (e.g., Cs₂CO₃) functionalized Functionalized Intermediate protected->functionalized Functionalization (e.g., Nitro Reduction) deprotected Final Product functionalized->deprotected Deprotection H₂, Pd/C

Caption: Workflow for using a benzyl ester protecting group.

Protocol for Benzyl Ester Protection:

  • Setup: Dissolve p-Nitrophenoxybenzoic acid (1 eq.) in a suitable solvent like DMF.

  • Base: Add a mild base such as cesium carbonate (Cs₂CO₃, ~1.5 eq.).

  • Alkylation: Add benzyl bromide (BnBr, ~1.2 eq.) and stir the reaction at room temperature until TLC analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Purify by column chromatography.

Deprotection: The benzyl group is cleanly removed by catalytic hydrogenation (e.g., H₂ over 10% Pd/C in ethanol or THF).[19] This is highly advantageous if your synthetic endpoint requires both nitro group reduction and deprotection, as both can often be achieved in a single step.

Quantitative Data Summary:

Protecting GroupProtection ConditionsDeprotection ConditionsStability Notes
Methyl/Ethyl Ester Fischer Esterification (MeOH/EtOH, H⁺ cat.)Base Hydrolysis (LiOH, NaOH)Labile to strong base; may not be suitable if other base-sensitive groups are present.[20]
tert-Butyl (t-Butyl) Ester Isobutylene, H⁺ cat.Strong Acid (TFA, HCl)Very stable to base and nucleophiles. Cleavage requires strong acid which may cleave the diaryl ether.
Benzyl (Bn) Ester Benzyl Bromide, Base (Cs₂CO₃, K₂CO₃)Catalytic Hydrogenolysis (H₂/Pd-C)Orthogonal to many reaction types. Deprotection conditions will also reduce the nitro group.
Silyl Ester (e.g., TBDMS) TBDMS-Cl, ImidazoleFluoride source (TBAF), or mild acidGenerally less stable; used for temporary protection.[17]

References

  • Nitro Substrates in Reductive Electrosynthesis: A Review. (2025). ACS Electrochemistry. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Carboxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]

  • Cleavage of Ethers. Jack Westin. [Link]

    • Carboxyl protecting groups. eGyanKosh. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Identification of the major C-O cleavage mechanism for diphenyl ether. ResearchGate. [Link]

  • Protecting Groups. chem.iitb.ac.in. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. (2023). IRE Journals. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2020). Eurasian Journal of Physics, Chemistry and Mathematics. [Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. ResearchGate. [Link]

  • Note on stability of p‐nitrophenol in aqueous solutions. ResearchGate. [Link]

  • Active Ester Functionalized Azobenzenes as Versatile Building Blocks. (2021). Molecules. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2020). Chemical Society Reviews. [Link]

  • 4-Nitrobenzoic Acid. PubChem. [Link]

  • Ultraviolet absorption spectrum of PNP at various pH values. ResearchGate. [Link]

  • 4-Nitrobenzoic acid. Wikipedia. [Link]

  • Help with NHS ester activation. Reddit. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]

  • P-nitrophenylbutyrate pH-dependant spontaneous hydrolysis?. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). Tetrahedron Letters. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Industrial Chemistry. [Link]

  • Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. (2017). Chemical Communications. [Link]

  • Hydrolysis and esterification with acid catalysts.
  • Experiment Twelve Hydrolysis of P-nitroacetanilide. (2021). Mustansiriyah University. [Link]

  • Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Synthesized 4-(4-Nitrophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific integrity. This guide provides an in-depth, multi-technique spectroscopic approach to verify the successful synthesis of 4-(4-nitrophenoxy)benzoic acid. We will move beyond simple data reporting to explain the causal relationships behind spectral features, enabling a robust and self-validating confirmation process.

The synthesis of 4-(4-nitrophenoxy)benzoic acid, a key intermediate for pharmaceuticals and specialty polymers, is commonly achieved via a nucleophilic aromatic substitution, specifically a variation of the Williamson ether synthesis[1][2]. This typically involves the reaction of a salt of 4-hydroxybenzoic acid (or its ester) with an activated aryl halide like 4-fluoronitrobenzene. The success of this reaction hinges on the formation of a new ether linkage, a transformation that creates a distinct spectroscopic fingerprint.

Molecular Blueprint: Structure and Spectroscopic Implications

To effectively analyze the product, we must first understand its molecular structure and how each component will manifest in the collected spectra.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10]; splines=true;

} enddot Figure 1: Molecular structure of 4-(4-nitrophenoxy)benzoic acid.

The key features to confirm are:

  • The Aromatic Systems: Two distinct para-substituted benzene rings.

  • The Ether Linkage (C-O-C): The crucial bond formed during synthesis.

  • The Carboxylic Acid Group (-COOH): Retained from the starting material.

  • The Nitro Group (-NO₂): Retained from the other starting material.

Each of these features has characteristic signals that we will systematically verify.

A Multi-Pronged Approach: The Spectroscopic Workflow

No single technique provides absolute proof. True confirmation lies in the convergence of data from multiple, orthogonal spectroscopic methods. Our workflow integrates ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to build an unassailable case for the product's identity.

dot digraph "Spectroscopic_Workflow" { graph [fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Figure 2: Integrated workflow for spectroscopic confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will use both proton (¹H) and carbon-13 (¹³C) NMR.

Causality Behind NMR Choices:
  • ¹H NMR will confirm the presence and connectivity of the aromatic protons. The distinct electronic environments of the two rings will result in separate, predictable signals. Crucially, it will show the disappearance of the phenolic -OH proton from the starting material (e.g., methyl 4-hydroxybenzoate) around 10 ppm and the persistence of the carboxylic acid proton.

  • ¹³C NMR provides a count of unique carbon environments. It will confirm the presence of all 13 carbons and show the characteristic downfield shifts for carbons attached to electron-withdrawing groups (like the nitro and carboxyl groups) and the ether oxygen.

Comparative ¹H NMR Data: Product vs. Starting Materials

The key to confirmation is comparing the product spectrum to those of its precursors. A common synthetic route involves reacting methyl 4-hydroxybenzoate with 4-fluoronitrobenzene.

Compound Aromatic Protons (δ, ppm) Other Protons (δ, ppm) Key Diagnostic Feature
Methyl 4-hydroxybenzoate ~7.8 (d, 2H), ~6.8 (d, 2H)[3][4]~10.3 (s, 1H, -OH), ~3.8 (s, 3H, -OCH₃)[3]Presence of phenolic -OH and methyl ester -OCH₃ signals.
4-Fluoronitrobenzene ~8.2 (m, 2H), ~7.2 (m, 2H)[5]N/ACharacteristic multiplets for a 1,4-disubstituted ring with F and NO₂.
Product: 4-(4-Nitrophenoxy)benzoic Acid ~8.3 (d, 2H), ~8.1 (d, 2H), ~7.2 (d, 2H), ~7.1 (d, 2H)~13.0 (br s, 1H, -COOH)Absence of phenolic -OH and methyl ester signals; presence of four distinct aromatic doublets and a carboxylic acid proton.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Expected ¹³C NMR Spectral Data for 4-(4-Nitrophenoxy)benzoic Acid

The ¹³C NMR spectrum should show 8 distinct signals for the 13 carbons due to molecular symmetry.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C=O (Carboxyl)~166-168Typical for an aromatic carboxylic acid carbon[6].
C-NO₂ ~142-144Aromatic carbon directly attached to the highly electron-withdrawing nitro group.
C-O (Ether, on nitro-ring)~162-164Aromatic carbon attached to ether oxygen, deshielded.
C-O (Ether, on benzoyl-ring)~160-162Aromatic carbon attached to ether oxygen, deshielded.
C-COOH ~126-128Quaternary carbon of the benzoic acid ring.
Aromatic CHs ~116-133Multiple signals corresponding to the 8 aromatic C-H carbons. Proximity to electron-withdrawing groups causes downfield shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum provides a unique "molecular fingerprint."

Causality Behind FT-IR Analysis:

The core of the FT-IR confirmation is a "disappearance-appearance" logic. We must observe the disappearance of the broad phenolic O-H stretch from the 4-hydroxybenzoic acid precursor and the appearance of a new, characteristic C-O-C (aryl ether) stretch in the product.

Comparative FT-IR Data: A Tale of Three Vibrations
Functional Group Starting Material (Methyl 4-hydroxybenzoate) Product (4-(4-Nitrophenoxy)benzoic Acid) Significance
O-H Stretch (Phenol) ~3600-3200 cm⁻¹ (broad, strong) [3][7]Absent Confirms the phenolic hydroxyl group has reacted.
O-H Stretch (Carboxylic Acid) Absent (if using ester)~3300-2500 cm⁻¹ (very broad) [8][9]Confirms the presence of the carboxylic acid dimer (via H-bonding).
C=O Stretch (Ester/Acid) ~1720-1700 cm⁻¹ (Ester)[10]~1700-1680 cm⁻¹ (Acid) [8][9]Confirms the carbonyl group is present as a carboxylic acid.
N-O Stretch (Nitro) Absent~1520 cm⁻¹ (asym) & ~1345 cm⁻¹ (sym) [11]Confirms the presence of the nitro group.
C-O-C Stretch (Aryl Ether) Absent~1250-1200 cm⁻¹ (strong) Direct evidence of the newly formed ether linkage.
Aromatic C=C Stretch ~1600-1450 cm⁻¹~1600-1450 cm⁻¹[9]Confirms the presence of the aromatic rings.

Mass Spectrometry (MS): The Final Verdict on Mass

Mass spectrometry provides the definitive molecular weight and offers structural clues through fragmentation patterns.

Causality Behind MS Analysis:

For a successful synthesis, the mass spectrum must show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that corresponds to the exact mass of the target molecule, C₁₃H₉NO₅ (Monoisotopic Mass: 259.048 g/mol )[11][12].

Expected Fragmentation Pattern:

Under Electron Ionization (EI), the molecular ion is expected to fragment in a predictable manner. While a library spectrum for the exact molecule is the gold standard, the pattern can be logically deduced from the fragmentation of its constituent parts.

m/z Value Proposed Fragment Origin (Neutral Loss)
259 [M]⁺ Molecular Ion
242[M - OH]⁺Loss of hydroxyl radical from the carboxylic acid group.
213[M - NO₂]⁺Loss of the nitro group.
121[C₆H₅O-C=O]⁺Cleavage of the ether bond, retaining the benzoyl portion.
123[O₂N-C₆H₄-O]⁺Cleavage of the ether bond, retaining the nitrophenoxy portion.
105[C₆H₅C=O]⁺Loss of the nitrophenoxy group. A common fragment for benzoyl compounds[13].
77[C₆H₅]⁺Loss of CO from the m/z 105 fragment[13].

The presence of the correct molecular ion peak is the most critical piece of data from this analysis.

Experimental Protocols: A Self-Validating System

These protocols are designed to ensure data integrity and reproducibility.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry synthesized product. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it will reliably show the exchangeable carboxylic acid proton.

  • Instrument Setup: Use a spectrometer operating at 400 MHz or higher. Tune and shim the instrument until optimal resolution is achieved.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Use a spectral width of approximately 15 ppm, centered around 6-7 ppm.

    • Ensure a sufficient number of scans (typically 8 to 16) to achieve a signal-to-noise ratio >100:1 for the smallest peaks.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (~220 ppm).

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual solvent peak or an internal standard like TMS.

Protocol 2: FT-IR Sample Preparation and Acquisition (ATR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to subtract atmospheric (H₂O, CO₂) and instrument absorptions.

  • Sample Application: Place a small amount of the dry, solid product directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and peak-picking routine using the spectrometer software.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source. For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step (e.g., silylation) may be required to increase the volatility of the carboxylic acid. Direct infusion via a solids probe is an alternative.

  • Data Acquisition:

    • Set the ionization energy to a standard 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak. Compare the observed fragmentation pattern with the expected pattern and/or library spectra.

Conclusion

The identity of synthesized 4-(4-nitrophenoxy)benzoic acid is confirmed with high confidence when all of the following criteria are met:

  • ¹H NMR: The spectrum shows the disappearance of the phenolic proton signal from the starting material and the appearance of four distinct doublets in the aromatic region, corresponding to the two different phenyl rings, alongside a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum displays the correct number of unique carbon signals with chemical shifts consistent with the proposed structure, including the downfield carboxyl carbon and the carbons attached to the ether oxygen and nitro group.

  • FT-IR: The spectrum confirms the absence of the broad phenolic O-H band and the presence of a very broad carboxylic acid O-H band, a sharp C=O stretch, characteristic N-O stretches for the nitro group, and a strong C-O-C ether stretch.

  • Mass Spectrometry: The spectrum shows a molecular ion peak corresponding to the exact mass of the product (m/z 259) and a fragmentation pattern consistent with its structure.

By integrating these four distinct spectroscopic techniques, a researcher can construct a robust, self-validating dossier that definitively confirms the molecular structure of the synthesized product, upholding the highest standards of scientific integrity.

References

  • Wikipedia. 4-Fluoronitrobenzene. [Link]

  • PubChem, National Center for Biotechnology Information. Methylparaben. [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. [Link]

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of p-Nitrophenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, p-nitrophenoxybenzoic acid is a valuable building block, finding applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its utility stems from the reactive nitro group and the carboxylic acid functionality, which allow for a variety of chemical transformations. The selection of a synthetic route to this intermediate is a critical decision, balancing factors of yield, purity, cost, and scalability. This guide provides an in-depth comparison of the two primary synthetic methodologies: the classical Ullmann Condensation and the powerful Nucleophilic Aromatic Substitution (SNAr).

Route 1: The Ullmann Condensation

The Ullmann condensation is a long-established method for the formation of diaryl ethers, involving the copper-catalyzed coupling of an aryl halide with a phenol.[3][4] In the context of synthesizing p-nitrophenoxybenzoic acid, this typically involves the reaction of a 4-halonitrobenzene with 4-hydroxybenzoic acid.

Mechanistic Overview

The reaction is believed to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst. The presence of an electron-withdrawing group, such as the nitro group on the aryl halide, generally facilitates the reaction.

Ullmann Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-halonitrobenzene 4-Halonitrobenzene Oxidative_addition_complex Oxidative Addition Complex 4-halonitrobenzene->Oxidative_addition_complex + Copper Phenoxide 4-hydroxybenzoic_acid 4-Hydroxybenzoic Acid Copper_phenoxide Copper(I) Phenoxide 4-hydroxybenzoic_acid->Copper_phenoxide + Base, Cu(I) Base Base (e.g., K2CO3) Cu_catalyst Cu(I) Catalyst p-Nitrophenoxybenzoic_acid p-Nitrophenoxybenzoic Acid Oxidative_addition_complex->p-Nitrophenoxybenzoic_acid Reductive Elimination

Caption: Workflow for the Ullmann Condensation synthesis of p-Nitrophenoxybenzoic Acid.

Experimental Protocol

A typical laboratory-scale synthesis of p-nitrophenoxybenzoic acid via the Ullmann condensation is as follows:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzoic acid (1.0 eq), 4-chloronitrobenzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to 140-160 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Filter the mixture to remove insoluble copper salts.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure p-nitrophenoxybenzoic acid.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful and often more efficient alternative to the Ullmann condensation for the synthesis of electron-deficient diaryl ethers.[5][6] This reaction proceeds via an addition-elimination mechanism and is highly favored when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group.[5]

Mechanistic Overview

The SNAr mechanism involves the attack of a nucleophile (the phenoxide of 4-hydroxybenzoic acid) on the carbon atom bearing the leaving group of the electron-deficient aryl halide (e.g., 1-fluoro-4-nitrobenzene). This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The aromaticity is then restored by the departure of the leaving group. The rate of reaction is often dependent on the electronegativity of the leaving group (F > Cl > Br > I), which is opposite to the trend observed in SN1 and SN2 reactions.[6]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 1-fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene Meisenheimer_complex Meisenheimer Complex (Resonance Stabilized) 1-fluoro-4-nitrobenzene->Meisenheimer_complex + 4-Hydroxybenzoate 4-hydroxybenzoic_acid 4-Hydroxybenzoic Acid Base Base (e.g., K2CO3) p-Nitrophenoxybenzoic_acid p-Nitrophenoxybenzoic Acid Meisenheimer_complex->p-Nitrophenoxybenzoic_acid - F-

Caption: Workflow for the SNAr synthesis of p-Nitrophenoxybenzoic Acid.

Experimental Protocol

A representative procedure for the synthesis of p-nitrophenoxybenzoic acid via SNAr is as follows:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) and a strong base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF.

  • Stir the mixture at room temperature for 30 minutes to form the potassium or sodium salt of 4-hydroxybenzoic acid.

  • Add 1-fluoro-4-nitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture and pour it into ice-cold water.

  • Acidify the aqueous solution with a mineral acid to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent to yield pure p-nitrophenoxybenzoic acid.

Comparative Analysis: Ullmann Condensation vs. SNAr

FeatureUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Catalyst Copper-based (e.g., CuI, Cu2O)None
Starting Materials 4-halonitrobenzene (Cl, Br, I), 4-hydroxybenzoic acid1-fluoro-4-nitrobenzene (preferred), 4-hydroxybenzoic acid
Reaction Temperature High (140-200 °C)Moderate (80-120 °C)
Reaction Time Long (12-48 hours)Short (2-12 hours)
Solvents High-boiling polar aprotic (DMF, NMP)Polar aprotic (DMSO, DMF)
Yields Moderate to good (50-80%)Good to excellent (70-95%)
Purification Removal of copper catalyst can be challengingStraightforward acid-base workup
Cost of Reagents 4-chloronitrobenzene is inexpensive; copper catalysts add to the cost.1-fluoro-4-nitrobenzene is more expensive than its chloro-analogue.
Scalability Challenging due to high temperatures and catalyst removal.More readily scalable.
Environmental/Safety Use of a heavy metal catalyst; high energy consumption.Avoids heavy metal catalysts; lower energy consumption.

Cost-Effectiveness and Recommendation

While the starting material for the SNAr reaction, 1-fluoro-4-nitrobenzene, is generally more expensive than 4-chloronitrobenzene used in the Ullmann condensation, the overall cost-effectiveness of the SNAr route is superior for several reasons:

  • Higher Yields and Shorter Reaction Times: The significantly higher yields and shorter reaction times of the SNAr route lead to a greater throughput and more efficient use of resources and time.

  • Milder Reaction Conditions: The lower reaction temperatures of the SNAr method translate to lower energy costs, a crucial factor in large-scale production.

  • Simplified Purification: The absence of a metal catalyst in the SNAr reaction simplifies the workup and purification process, reducing solvent consumption and labor costs. This also eliminates the risk of product contamination with residual copper, which can be a concern in pharmaceutical applications.

  • Environmental and Safety Advantages: The SNAr route is a greener alternative, avoiding the use of a toxic heavy metal catalyst and requiring less energy.

For the synthesis of p-nitrophenoxybenzoic acid, the Nucleophilic Aromatic Substitution (SNAr) route is the more cost-effective and efficient method , particularly for researchers and drug development professionals who prioritize high purity, scalability, and environmentally conscious chemistry. While the initial cost of the fluorinated starting material may be higher, the benefits of higher yields, shorter reaction times, milder conditions, and simplified purification far outweigh this initial investment, leading to a lower overall cost per gram of the final product. The Ullmann condensation remains a viable option, especially if cost-cutting on the starting aryl halide is the primary driver and the subsequent purification challenges are manageable within the specific laboratory or production setting.

References

  • Career Henan Chemical Co. (2026, January 26). Research on the Synthesis of p-Nitrobenzoic Acid.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid.
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.
  • Liskon Biological. (2024, August 21). Synthesis method of p-Nitrobenzoic acid.
  • Wikipedia. (2023, December 29).
  • Name Reactions in Organic Synthesis. (n.d.). Ullmann Reaction.
  • Khodaei, M. M., et al. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Journal of the Iranian Chemical Society, 4(3), 336-339.
  • Wikipedia. (2023, November 29).
  • Google Patents. (1965, April 27).
  • ChemScene. (n.d.). 16309-45-8 | 4-(4-Nitrophenoxy)benzoic acid.
  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • National Center for Biotechnology Information. (n.d.).
  • Chem-Impex. (n.d.). 4-(4-Nitrophenoxy)Benzoic Acid.
  • Wikidoc. (2012, September 6).
  • Organic Synthesis. (n.d.).
  • Guidechem. (n.d.). 3-(4-NITROPHENOXY)BENZOIC ACID | CAS No.27237-21-4 Synthetic Routes.
  • Brainly.in. (2019, November 11). Synthesis of (e)-4-((4-nitrophenyl)diazenyl)benzoic acid.
  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
  • PubChem. (n.d.). 4-(4-Nitrophenoxy)benzoic acid.
  • J&K Scientific. (n.d.). 4-(4-Nitrophenoxy)Benzoic Acid | 16309-45-8.
  • Sigma-Aldrich. (n.d.). 4-(4-Nitrophenoxy)benzoic acid | 16309-45-8.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Biocompare.com. (n.d.). 4-(4-Nitrophenoxy)

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A Comparative Guide to the Electrochemical Properties of p-Nitrophenoxybenzoic Acid and Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the electrochemical properties of p-Nitrophenoxybenzoic acid against a range of other nitroaromatic compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental electrochemical principles with experimental data to offer insights into the structure-reactivity relationships that govern the redox behavior of these molecules.

Introduction: The Electrochemical Landscape of Nitroaromatics

Nitroaromatic compounds are a class of organic molecules characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring. Their electrochemical behavior is of significant interest due to their widespread applications as pharmaceuticals, explosives, pesticides, and industrial intermediates.[1] The electrochemical reduction of the nitro group is a complex, multi-step process that is highly sensitive to the molecular structure and the experimental conditions, such as pH and the nature of the electrode.[2][3]

The biological activity and toxicity of many nitroaromatic compounds are intrinsically linked to their redox properties. In biological systems, the nitro group can be reduced to form reactive intermediates, including nitro radical anions, nitroso, and hydroxylamine species, which can interact with cellular macromolecules.[1] Consequently, understanding the electrochemical reduction potential and mechanism of these compounds is crucial for drug design, toxicology studies, and the development of electrochemical sensors for their detection.[4]

This guide focuses on p-Nitrophenoxybenzoic acid, a molecule that combines the structural features of both a nitrophenol and a benzoic acid derivative. By comparing its expected electrochemical properties with those of other well-characterized nitroaromatics, we aim to elucidate the influence of its unique structure on its redox behavior.

The Electron-Accepting Nature of the Nitro Group: A Mechanistic Overview

The electrochemical reduction of a nitroaromatic compound (Ar-NO₂) typically proceeds through a series of electron and proton transfer steps. The initial and often rate-determining step is a one-electron reduction to form a nitro radical anion (Ar-NO₂⁻). The stability and subsequent reaction pathways of this radical anion are heavily influenced by the surrounding chemical environment and the electronic nature of other substituents on the aromatic ring.

In aprotic media, the one-electron reduction can be reversible. However, in protic solvents, such as aqueous solutions, the reduction is generally an irreversible process involving multiple electrons and protons to ultimately yield the corresponding amine (Ar-NH₂). The commonly accepted reduction pathway involves the formation of nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[5]

dot graph "Electrochemical Reduction of Nitroaromatics" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

A [label="Nitroaromatic\n(Ar-NO₂)", fillcolor="#4285F4"]; B [label="Nitro Radical Anion\n(Ar-NO₂⁻)", fillcolor="#EA4335"]; C [label="Nitroso Intermediate\n(Ar-NO)", fillcolor="#FBBC05"]; D [label="Hydroxylamine Intermediate\n(Ar-NHOH)", fillcolor="#34A853"]; E [label="Amine Product\n(Ar-NH₂)", fillcolor="#5F6368"];

A -> B [label="+1e⁻"]; B -> C [label="+1e⁻, +2H⁺, -H₂O", color="#EA4335"]; C -> D [label="+2e⁻, +2H⁺", color="#FBBC05"]; D -> E [label="+2e⁻, +2H⁺, -H₂O", color="#34A853"]; } Caption: Generalized pathway for the electrochemical reduction of nitroaromatic compounds in protic media.

Comparative Electrochemical Analysis

A direct experimental investigation of the electrochemical properties of p-Nitrophenoxybenzoic acid was not found in the surveyed literature. Therefore, its behavior is inferred from the well-documented electrochemical characteristics of its constituent moieties: p-nitrophenol and p-nitrobenzoic acid, and by considering the electronic effects of the ether linkage.

The phenoxy group (-OAr) is generally considered to be electron-donating through resonance, which would tend to make the reduction of the nitro group more difficult (i.e., occur at a more negative potential). Conversely, the carboxylic acid group (-COOH) is electron-withdrawing, which facilitates the reduction of the nitro group, making it occur at a less negative (more positive) potential. In p-Nitrophenoxybenzoic acid, these two opposing effects will influence the electron density on the nitro-substituted ring.

The following table presents a comparison of the reduction potentials of several key nitroaromatic compounds. It is important to note that the absolute values of reduction potentials are highly dependent on experimental conditions (pH, solvent, supporting electrolyte, electrode material, and scan rate). The data presented here are compiled from various sources and should be used for comparative purposes.

CompoundStructurePeak Reduction Potential (Epc vs. Ag/AgCl)pHKey Structural Features & Expected Influence
Nitrobenzene C₆H₅NO₂~ -0.7 to -0.9 V7The parent nitroaromatic compound, serving as a baseline.
p-Dinitrobenzene C₆H₄(NO₂)₂~ -0.5 to -0.7 V7The second nitro group is strongly electron-withdrawing, making reduction easier (less negative potential).
2,4,6-Trinitrotoluene (TNT) C₇H₅(NO₂)₃~ -0.3 to -0.5 V7Three strongly electron-withdrawing nitro groups significantly facilitate reduction. The methyl group has a weak electron-donating effect.
p-Nitrophenol HOC₆H₄NO₂~ -0.6 to -0.8 V7The hydroxyl group is electron-donating, making reduction more difficult than nitrobenzene.
p-Nitrobenzoic Acid HOOCC₆H₄NO₂~ -0.141 V to -0.487 V5-9The carboxylic acid group is electron-withdrawing, making reduction significantly easier than nitrobenzene.[2]
p-Nitrophenoxybenzoic Acid C₁₃H₉NO₅Estimated to be between that of p-nitrophenol and p-nitrobenzoic acid.7The electron-donating phenoxy group and the electron-withdrawing benzoic acid moiety will have competing effects. The overall effect will depend on the extent of electronic communication through the ether linkage.

Data compiled and interpreted from multiple sources.[2][4][6][7]

The electrochemical reduction of nitroaromatics is also highly pH-dependent. In acidic solutions, the availability of protons facilitates the reduction process, leading to less negative reduction potentials. Conversely, in alkaline solutions, the reduction becomes more difficult and occurs at more negative potentials.[3][8] Studies on p-nitrobenzoic acid have shown that its reduction peak potential shifts from -141 mV at pH 5 to -487 mV at pH 9.[2]

Experimental Protocols

To ensure the integrity and reproducibility of electrochemical measurements of nitroaromatic compounds, a standardized experimental approach is crucial. Cyclic Voltammetry (CV) is a powerful and commonly used technique for this purpose.[9]

Preparation of the Electrochemical Cell and Solutions
  • Electrolyte Solution: A supporting electrolyte is necessary to ensure the conductivity of the solution. A common choice for aqueous studies is a phosphate buffer solution (PBS) or a Britton-Robinson buffer at the desired pH, containing a neutral salt like 0.1 M KCl. For non-aqueous studies, an organic solvent such as dimethylformamide (DMF) or acetonitrile with a supporting electrolyte like tetrabutylammonium perchlorate (TBAP) is used.

  • Analyte Solution: Prepare a stock solution of the nitroaromatic compound in a suitable solvent (e.g., ethanol or the same solvent as the electrolyte). The final concentration of the analyte in the electrochemical cell is typically in the range of 1 mM.

  • Deoxygenation: Dissolved oxygen is electroactive and can interfere with the measurements. It is essential to purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement.

Cyclic Voltammetry (CV) Measurement Workflow

dot graph "Cyclic Voltammetry Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Prepare Electrolyte & Analyte Solutions", fillcolor="#F1F3F4"]; B [label="Assemble 3-Electrode Cell\n(Working, Reference, Counter)", fillcolor="#F1F3F4"]; C [label="Deoxygenate Solution\n(N₂ or Ar Purge)", fillcolor="#F1F3F4"]; D [label="Connect to Potentiostat", fillcolor="#F1F3F4"]; E [label="Set CV Parameters\n(Potential Range, Scan Rate)", fillcolor="#F1F3F4"]; F [label="Run Experiment & Record Voltammogram", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Analyze Data\n(Peak Potentials & Currents)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } Caption: A typical workflow for performing a cyclic voltammetry experiment on a nitroaromatic compound.

Detailed Steps:

  • Electrode Setup: A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon, gold, or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Potential Scan: The potential of the working electrode is scanned linearly from an initial potential where no reaction occurs to a potential sufficiently negative to induce the reduction of the nitro group. The scan direction is then reversed back to the initial potential.

  • Data Acquisition: The current flowing through the working electrode is measured as a function of the applied potential, resulting in a cyclic voltammogram.

  • Data Analysis: The key parameters extracted from the voltammogram are the peak potential (Epc) and the peak current (Ipc) for the reduction process. The irreversibility of the reaction can be assessed by the absence of a corresponding oxidation peak on the reverse scan and the shift of the peak potential with the scan rate.[2]

Conclusion and Future Perspectives

The electrochemical properties of p-Nitrophenoxybenzoic acid are predicted to be a nuanced interplay of the electron-donating phenoxy group and the electron-withdrawing benzoic acid moiety. Based on the analysis of related compounds, its reduction potential is expected to be less negative than that of p-nitrophenol but more negative than that of p-nitrobenzoic acid. This unique electrochemical signature could have implications for its biological activity and potential applications.

The lack of direct experimental data for p-Nitrophenoxybenzoic acid highlights an area for future research. A systematic electrochemical study of this compound and its derivatives under various conditions would provide valuable insights into the structure-property relationships of complex nitroaromatics. Such studies would be beneficial for the rational design of new drug candidates and for developing more sensitive and selective electrochemical sensors for the detection of these environmentally and biologically significant compounds.

References

  • Electrochemical Study of 4-Nitrophenol at a Modified Carbon Paste Electrode. (n.d.). Retrieved from [Link]

  • Sharma, D. K., & Chhimpa, D. (2011). Electrochemical Reduction of p-Nitro benzoic acid at Glassy Carbon and Stainless Steel (SS-316) Electrode at Different pH. Asian Journal of Chemistry, 23(9), 3975-3978.
  • Redox potentials of various nitroaromatic compounds. (A) Cyclic... - ResearchGate. (n.d.). Retrieved from [Link]

  • Voltammetric Determination of 4-Nitrophenol at Graphite Nanoflakes Modified Glassy Carbon Electrode - ResearchGate. (n.d.). Retrieved from [Link]

  • Cyclic voltammograms of 4-methyl-3-nitrobenzoic acid (2) (1 mmol L 1 )... - ResearchGate. (n.d.). Retrieved from [Link]

  • Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system - ResearchGate. (n.d.). Retrieved from [Link]

  • Simic, A., Manojlovic, D., Segan, D., & Cvijovic, M. (2007). Electrochemical Behavior and Antioxidant and Prooxidant Activity of Natural Phenolics. Molecules, 12(10), 2327-2340.
  • Electrochemical analysis of p-nitrophenol in acidic or alkaline medium using silver nanoparticle decorated multi-walled carbon nanotubes - ResearchGate. (n.d.). Retrieved from [Link]

  • Analysis of p-Nitrophenol Reduction - World Journal of Chemical Education. (2025). Retrieved from [Link]

  • ELECTROCHEMICAL STUDIES OF NITRO BENZOIC ACIDS AT DIFFERENT pH ON GLASSY CARBON AND STAINLESS STEEL (SS-316) ELECTRODE - ResearchGate. (n.d.). Retrieved from [Link]

  • Cyclic Voltammetry Experiment - Gamry Instruments. (n.d.). Retrieved from [Link]

  • Research on the Synthesis of p-Nitrobenzoic Acid - Career Henan Chemical Co. (2026). Retrieved from [Link]

  • 4-(4-Nitrophenoxy)benzoic acid | C13H9NO5 | CID 292066 - PubChem. (n.d.). Retrieved from [Link]

  • Chem 367-2 - Cyclic Voltammetry. (n.d.). Retrieved from [Link]

  • Zhang, Y., et al. (2005). [Electrochemical reduction characteristics of nitro-benzene compounds at the copper electrode and the influence of pH on reduction]. Huan jing ke xue= Huanjing kexue, 26(2), 92-5.
  • Sustainable electrochemical synthesis of aliphatic nitro-NNO-azoxy compounds employing ammonium dinitramide and their in vitro evaluation as potential nitric oxide donors and fungicides - Beilstein Journals. (2025). Retrieved from [Link]

  • The Electrochemistry of Nitro Compounds from a Bibliometric Approach - ResearchGate. (n.d.). Retrieved from [Link]

  • Electrochemical Degradation of Nitrobenzene Wastewater: From Laboratory Experiments to Pilot-Scale Industrial Application - MDPI. (2022). Retrieved from [Link]

  • Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry - PMC. (n.d.). Retrieved from [Link]

  • The effect of pH on oxygen and hydrogen peroxide reduction on polycrystalline Pt electrode. (n.d.). Retrieved from [Link]

  • Alberty, R. A. (2001). Standard apparent reduction potentials for biochemical half reactions as a function of pH and ionic strength. Mar. Chem., 70(1-3), 101-114.
  • REDUCTION OF p-NITROPHENOL TO p-AMINOPHENOL BY USING NiO CATALYSTS: A COMPARATIVE STUDY - Bibliomed. (n.d.). Retrieved from [Link]

  • Comparison of acidic strength of nitrophenols - Chemistry Stack Exchange. (2023). Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling p-Nitrophenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling chemical reagents such as p-Nitrophenoxybenzoic acid, a nuanced understanding of its potential hazards and the corresponding protective measures is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with p-Nitrophenoxybenzoic acid and its structural analogs.

Understanding the Hazard: A Proactive Approach to Safety

Hazard ClassificationDescriptionPotential Effects
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]May cause digestive tract disturbances.[2]
Acute Dermal Toxicity (Category 4) Harmful in contact with skin.[3]May cause skin irritation.[2][3][4]
Acute Inhalation Toxicity - Dusts and Mists (Category 4) Harmful if inhaled.[3]Dust is irritating to the respiratory tract.[2]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[3][5]Redness, itching, and discomfort upon contact.[5]
Serious Eye Damage/Eye Irritation (Category 1 & 2) Causes serious eye damage or irritation.[1][3][4][5]Risk of serious damage to eyes, including burns.[1]
Specific target organ toxicity (single exposure) Category 3 May cause respiratory irritation.[3]Irritation of the respiratory system.[3]

Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is imperative for ensuring personal safety and the integrity of your research.

Core Directive: Your Essential Armor - Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following recommendations are based on established safety protocols for handling powdered and dissolved chemical reagents with similar hazard profiles.

Eye and Face Protection: A Non-Negotiable Barrier

Direct contact with p-Nitrophenoxybenzoic acid, particularly as a fine powder, can cause serious eye irritation or damage.[1] Therefore, robust eye and face protection is mandatory.

  • Chemical Safety Goggles: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] These provide a seal around the eyes, offering protection from dust particles and splashes.

  • Face Shield: When there is a significant risk of splashes, such as when preparing solutions or during vigorous reactions, a face shield should be worn in conjunction with safety goggles for full-face protection.

Skin and Body Protection: Minimizing Dermal Exposure

Dermal contact with p-Nitrophenoxybenzoic acid can be harmful and cause skin irritation.[3] A multi-layered approach to skin and body protection is essential.

  • Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times to protect your clothing and skin from accidental spills.

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[2]

    • Selection: For handling the solid, nitrile gloves are a suitable choice. When working with solutions, the choice of glove material should be based on the solvent being used. Always consult a glove compatibility chart to ensure the chosen material offers adequate protection against the specific solvent.

    • Integrity Check: Before use, always inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Protective Clothing: For procedures with a higher risk of significant spillage, consider additional protective clothing, such as a chemically resistant apron.

Respiratory Protection: Guarding Against Inhalation Hazards

The inhalation of p-Nitrophenoxybenzoic acid dust can be harmful and cause respiratory irritation.[2][3]

  • Engineering Controls: The primary method for controlling inhalation exposure is through engineering controls. All handling of powdered p-Nitrophenoxybenzoic acid that may generate dust should be conducted in a certified chemical fume hood.[6]

  • Respirators: If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) should be used.[3]

Operational Plan: The Critical Sequence of Donning and Doffing PPE

The order in which you put on and take off your PPE is crucial to prevent cross-contamination. Follow this systematic approach.

Donning (Putting On) PPE

G cluster_donning Donning PPE Workflow Lab_Coat 1. Lab Coat Goggles 2. Eye and Face Protection Lab_Coat->Goggles Securely fasten Gloves 3. Gloves Goggles->Gloves Ensure a snug fit Respirator 4. Respirator (if required) Gloves->Respirator Perform a seal check

Caption: A stepwise workflow for correctly donning PPE.

Doffing (Taking Off) PPE

G cluster_doffing Doffing PPE Workflow Gloves 1. Gloves Goggles 2. Eye and Face Protection Gloves->Goggles Peel away from the body Lab_Coat 3. Lab Coat Goggles->Lab_Coat Handle by the straps Respirator 4. Respirator Lab_Coat->Respirator Roll inwards, away from the body Wash_Hands 5. Wash Hands Thoroughly Respirator->Wash_Hands Remove last, then...

Caption: The correct sequence for removing PPE to prevent contamination.

Logistical Plan: Responsible Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the safe handling of p-Nitrophenoxybenzoic acid.

  • Contaminated PPE:

    • Disposable gloves should be removed and discarded into a designated hazardous waste container immediately after handling the chemical.

    • Any other single-use contaminated PPE, such as disposable lab coats or aprons, should also be disposed of as hazardous waste.

  • Chemical Waste:

    • Unused or waste p-Nitrophenoxybenzoic acid should be collected in a clearly labeled, sealed container.

    • Disposal of chemical waste must be carried out through a licensed disposal company, following all local, state, and federal regulations.[7] Do not dispose of this chemical down the drain.[8][9]

Emergency Procedures: A Calm and Prepared Response

In the event of accidental exposure, a swift and informed response is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do not induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[2][4]

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity. Your commitment to safety is a direct reflection of your commitment to quality research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]

  • Acros Organics. (2009, July 20). Material Safety Data Sheet: 4-Nitrobenzoic acid, 99+%.
  • Benchchem. (2025, December). Proper Disposal and Handling of 4-methyl-3-nitro-benzoic acid (MNBA).
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. This is a distinct SDS from the previous Carl ROTH reference, providing additional details. Retrieved from [Link]

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